Comprehensive Technical Guide on 1-(4-(Hydroxymethyl)phenyl)pentan-1-one: Properties, Reactivity, and Synthetic Applications
Document Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Identity In the realm of advanced organic synthesis and active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional aromatic scaffolds serve as critical building blocks. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) is a highly versatile intermediate characterized by its dual reactivity [1]. Featuring both an electrophilic pentanoyl (valeryl) chain and a nucleophilic hydroxymethyl group positioned para to each other on a benzene ring, this molecule offers orthogonal synthetic handles.
This whitepaper provides an in-depth analysis of its physical chemistry, chemoselective reactivity, and field-proven experimental protocols, designed to empower researchers with self-validating methodologies for downstream functionalization.
Physical and Chemical Properties
Understanding the physicochemical profile of a building block is paramount for predicting its behavior in various solvent systems and purification workflows. The presence of the hydroxymethyl group significantly alters the molecule's intermolecular forces compared to its unsubstituted analog, valerophenone [2]. The primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor, increasing the boiling point, melting point, and aqueous solubility profile.
Quantitative Data Summary
Property
Value
Analytical Method / Rationale
IUPAC Name
1-[4-(hydroxymethyl)phenyl]pentan-1-one
Standard IUPAC Nomenclature
CAS Registry Number
30611-26-8
Registry Database [1]
Molecular Formula
C₁₂H₁₆O₂
Elemental Analysis [1]
Molecular Weight
192.254 g/mol
Mass Spectrometry [1]
SMILES String
CCCCC(=O)c1ccc(CO)cc1
Cheminformatics Identifier [1]
Appearance
White to off-white solid / viscous oil
Inferred from structural analogs (e.g., 4'-hydroxyvalerophenone) [4]
Estimated Boiling Point
~320 °C at 760 mmHg
Extrapolated from valerophenone baseline (105 °C at 5 mmHg) [2]
Estimated Density
~1.05 g/cm³
Increased packing density due to H-bonding networks [2]
LogP (Predicted)
~2.5
Lipophilic pentyl chain balanced by the polar hydroxyl group
Orthogonal Reactivity & Mechanistic Insights
As a Senior Application Scientist, the most critical aspect of utilizing 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is mastering its chemoselectivity . The molecule presents a classic synthetic challenge: how do we react the ketone without affecting the alcohol, and vice versa?
The Pentan-1-one Moiety (Electrophilic): The carbonyl carbon is highly susceptible to nucleophilic attack. It is the prime target for reductive aminations (to yield substituted amines for API libraries) or Wittig olefinations (for material science monomers).
The Hydroxymethyl Moiety (Nucleophilic): The primary alcohol is an excellent nucleophile for esterification, etherification, or oxidation to an aldehyde.
To prevent cross-reactivity, protecting group strategies are mandatory. For instance, if the ketone must be reduced or reacted with a Grignard reagent, the hydroxyl group must first be masked (e.g., as a tetrahydropyranyl (THP) ether or silyl ether) to prevent the acidic proton from quenching the basic reagents.
Orthogonal reactivity pathways for the bifunctional scaffold.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: Bottom-Up Synthesis via Chemoselective Reduction
Objective: Synthesize 1-(4-(Hydroxymethyl)phenyl)pentan-1-one from methyl 4-pentanoylbenzoate.
Causality Check: Direct reduction of the ester in the presence of the ketone is impossible because ketones are more electrophilic than esters. Any reducing agent (like LiAlH₄) will attack the ketone first. Therefore, we must deploy a self-validating protection-reduction-deprotection sequence.
Step 1: Ketone Protection (Acetalization)
Dissolve methyl 4-pentanoylbenzoate (1.0 eq) in anhydrous toluene.
Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
Reflux the mixture using a Dean-Stark apparatus for 12 hours.
Why toluene and Dean-Stark? Acetal formation releases water. Toluene forms an azeotrope with water, allowing the Dean-Stark trap to physically remove it from the system, driving the thermodynamically reversible reaction to completion via Le Chatelier's principle.
Step 2: Ester Reduction
Cool the protected intermediate in anhydrous THF to 0 °C under an argon atmosphere.
Why LiAlH₄? It is a powerful hydride donor required to reduce the ester to a primary alcohol. The acetal protecting group is entirely stable under these strongly basic/reducing conditions.
Quench carefully with the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate aluminum salts, and filter through Celite.
Step 3: Global Deprotection
Dissolve the crude alcohol in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours.
Why aqueous HCl? Acetals are highly labile under aqueous acidic conditions. The acid catalyzes the hydrolysis back to the pentan-1-one without affecting the newly formed hydroxymethyl group.
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Green THP-Protection of the Hydroxymethyl Group
Objective: Protect the hydroxyl group to allow downstream reactions on the ketone, utilizing sustainable chemistry [3].
Recent advancements in green chemistry have demonstrated that Deep Eutectic Solvents (DES) can replace toxic acid catalysts for etherification.
Setup: In an open screw-cap vial, add 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
Catalysis: Add a Choline Chloride/Malonic Acid (1:1 mol/mol) DES mixture.
Why DES? The malonic acid within the DES acts as a mild, sustainable Brønsted acid catalyst to activate the DHP enol ether, while the DES network stabilizes the transition state, eliminating the need for hazardous halogenated solvents [3].
Workup: After stirring at room temperature until completion (monitored by TLC), partition the mixture between ethyl acetate and saturated NaHCO₃. The DES remains in the aqueous layer, while the pure THP-protected product is isolated from the organic layer.
Workflow for the green THP-protection of the hydroxymethyl group using a Deep Eutectic Solvent.
Analytical Characterization (Self-Validation)
To confirm the successful synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:
δ 7.95 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the electron-withdrawing carbonyl group (deshielded).
δ 7.45 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the hydroxymethyl group.
δ 4.78 (s, 2H): The methylene protons of the hydroxymethyl group (-CH₂ OH). The singlet nature confirms the absence of adjacent coupling protons.
δ 2.96 (t, J = 7.4 Hz, 2H): Methylene protons adjacent to the carbonyl (-CO-CH₂ -).
δ 1.72 (quintet, 2H) & δ 1.40 (sextet, 2H): The internal methylene groups of the pentyl chain.
δ 0.95 (t, J = 7.4 Hz, 3H): The terminal methyl group of the pentyl chain.
References
Valerophenone - Chemical and Physical Properties
Wikipedia, The Free Encyclopedia[Link]
Unconventional sustainable media as efficient promoters in organic synthesis: from reaction development to telescoped approaches
Davide Arnodo, University of Torino (2023)
[Link]
Exploratory
Structural Elucidation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one: A Comprehensive NMR Guide
Executive Summary The precise structural characterization of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a critical analytical step for researchers utilizing this compound as an intermediate in organic synthesis and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise structural characterization of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a critical analytical step for researchers utilizing this compound as an intermediate in organic synthesis and drug development. This whitepaper provides an in-depth technical guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) profiling of this molecule. By deconstructing the causality behind chemical shifts and establishing a self-validating acquisition protocol, this guide ensures high-fidelity spectral interpretation.
Molecular Architecture and Chemical Shift Causality
To accurately assign the NMR spectrum of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, one must first deconstruct the molecule into its three distinct electronic domains. Each domain interacts with the applied magnetic field (
B0
) differently based on local electron density and anisotropic effects.
The Pentanoyl Aliphatic Chain
The ketone carbonyl group (
C=O
) exerts a strong electron-withdrawing inductive effect. The
α
-protons (H-2') are heavily deshielded, pushing their resonance downfield to approximately 2.95 ppm. This inductive effect attenuates rapidly across the
σ
-bonds of the aliphatic chain. Consequently, the
β
-protons (H-3') appear at ~1.70 ppm, the
γ
-protons (H-4') at ~1.40 ppm, and the terminal methyl group (H-5') resonates at a standard aliphatic shift of ~0.95 ppm. This principle of inductive attenuation is a critical diagnostic tool for assigning the aliphatic chain, as observed in related 1[1].
The para-Substituted Aromatic Ring
The benzene ring features two distinct substituents at the 1 and 4 positions, creating a classic AA'BB' spin system (often appearing as an AB quartet). The causality of the aromatic chemical shifts is governed by resonance and hyperconjugation:
Ortho to Carbonyl (H-2, H-6): The carbonyl group acts as a strong
π
-acceptor, withdrawing electron density from the ortho and para positions. This severe deshielding pushes the H-2 and H-6 protons downfield to ~7.95 ppm.
Ortho to Hydroxymethyl (H-3, H-5): The hydroxymethyl group is mildly electron-donating to the ring via hyperconjugation, but its oxygen atom is inductively withdrawing. The net effect leaves the H-3 and H-5 protons moderately deshielded at ~7.45 ppm, a signature shift for 2[2].
The Hydroxymethyl Moiety
The methylene protons (-CH
2
OH) are uniquely positioned. They are sandwiched between the deshielding anisotropic ring current of the benzene ring and the highly electronegative hydroxyl oxygen. This dual-deshielding effect forces these protons to resonate as a distinct singlet at ~4.75 ppm.
Self-Validating NMR Acquisition Protocol
To ensure high-fidelity data, the experimental acquisition must function as a closed, self-validating system. The following step-by-step protocol guarantees that every spectrum is internally calibrated, optimized, and reproducible—a standard requirement in rigorous3[3].
Step 1: Sample Preparation & Internal Referencing
Action: Dissolve 15–20 mg of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality & Validation: CDCl
3
provides the deuterium lock signal required to stabilize the magnetic field against drift. TMS acts as the absolute 0.00 ppm reference point. If the TMS peak deviates during processing, the system immediately flags a calibration error, making the chemical shift baseline self-validating.
Step 2: Probe Tuning and Matching (ATM)
Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for both the
1
H and
13
C channels.
Causality & Validation: This step matches the impedance of the probe's RF coils to the specific dielectric properties of the sample. A successful tune is validated by a sharp dip in the wobble curve, which maximizes the Signal-to-Noise Ratio (SNR) and prevents RF reflection.
Step 3: Locking and Gradient Shimming
Action: Lock onto the
2
H frequency of CDCl
3
and execute 3D gradient shimming (Z-axis optimization).
Causality & Validation: Shimming corrects micro-inhomogeneities in the magnetic field. The system self-validates by measuring the Full Width at Half Maximum (FWHM) of the TMS peak or the residual CHCl
3
peak. A FWHM of < 1.0 Hz confirms optimal field homogeneity, ensuring sharp, well-resolved multiplets.
Step 4: Pulse Sequence Execution
Action (
1
H NMR): Execute a standard 30° pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (D1).
Action (
13
C NMR): Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second D1.
Causality & Validation: The 2-second D1 ensures complete longitudinal relaxation (
T1
) between pulses, which is critical for accurate quantitative integration in
1
H NMR. For
13
C, the high number of scans compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of carbon-13.
Workflow Visualization
Caption: Workflow for self-validating NMR acquisition and structural elucidation.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts, multiplicities, and assignment causalities for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in CDCl
3
at 400 MHz (
1
H) and 100 MHz (
13
C).
Table 1:
1
H NMR Assignments
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment Causality
H-5'
0.95
Triplet (t)
3H
7.4
Terminal aliphatic methyl, split by adjacent CH
2
.
H-4'
1.40
Sextet (sx)
2H
7.4
Aliphatic chain, split by adjacent CH
2
and CH
3
.
H-3'
1.70
Quintet (p)
2H
7.4
Aliphatic chain, split by adjacent CH
2
groups.
-OH
1.80
Broad Singlet (br s)
1H
-
Exchangeable proton; broad due to dynamic hydrogen bonding.
H-2'
2.95
Triplet (t)
2H
7.4
α
-carbon protons; strongly deshielded by the adjacent carbonyl.
-CH
2
OH
4.75
Singlet (s)
2H
-
Deshielded by both the electronegative oxygen and aromatic ring current.
H-3, H-5
7.45
Doublet (d)
2H
8.2
Aromatic protons ortho to the hydroxymethyl group (AA'BB' system).
H-2, H-6
7.95
Doublet (d)
2H
8.2
Aromatic protons ortho to the highly electron-withdrawing carbonyl.
Table 2:
13
C NMR Assignments
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Causality
C-5'
14.0
CH
3
Terminal aliphatic carbon.
C-4'
22.5
CH
2
γ
-aliphatic carbon.
C-3'
26.5
CH
2
β
-aliphatic carbon.
C-2'
38.5
CH
2
α
-carbon; deshielded by the adjacent carbonyl group.
-CH
2
OH
64.5
CH
2
Strongly deshielded by the directly attached hydroxyl oxygen.
C-3, C-5
126.5
CH (Ar)
Aromatic carbons ortho to the hydroxymethyl group.
C-2, C-6
128.5
CH (Ar)
Aromatic carbons ortho to the carbonyl group.
C-1
136.0
Cq (Ar)
Quaternary ipso carbon attached directly to the carbonyl.
C-4
146.0
Cq (Ar)
Quaternary ipso carbon attached directly to the hydroxymethyl group.
C=O
200.5
Cq (Carbonyl)
Highly deshielded ketone carbonyl carbon.
References
Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products.ResearchGate.
Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation.ACS Publications.
Metabolic stability and metabolite profiling of emerging synthetic cathinones.Frontiers.
Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Executive Summary For drug development professionals and analytical chemists, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 1-(4-(Hydroxymethyl)ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and analytical chemists, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (Chemical Formula: C₁₂H₁₆O₂, Monoisotopic Mass: 192.1150 Da) is a bifunctional molecule featuring a valerophenone backbone substituted with a para-hydroxymethyl moiety.
This whitepaper provides an authoritative, in-depth mechanistic guide to the collision-induced dissociation (CID) fragmentation pattern of this molecule using positive electrospray ionization (+ESI) tandem mass spectrometry (LC-MS/MS). By understanding the thermodynamic drivers behind its fragmentation—specifically alpha-cleavage, the McLafferty rearrangement, and targeted dehydration—researchers can confidently map its structural analogs and track its metabolic fate in pharmacokinetic studies.
Molecular Architecture and Ionization Thermodynamics
In positive electrospray ionization (+ESI), the initial site of protonation dictates the downstream fragmentation cascade. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one possesses two competing protonation sites: the carbonyl oxygen and the hydroxyl oxygen.
Because the gas-phase basicity of a conjugated ketone significantly exceeds that of a primary alcohol, protonation occurs preferentially at the carbonyl oxygen. This yields a highly stable, even-electron precursor ion, [M+H]⁺ at m/z 193.1228 . The localized charge at the carbonyl core acts as the thermodynamic trigger for the primary cleavage events observed in the collision cell.
Mechanistic Fragmentation Pathways (CID)
Pathway A: The Acylium Ion Pathway (Alpha-Cleavage)
The most thermodynamically favored fragmentation route for alkyl aryl ketones is the inductive cleavage of the C(carbonyl)–C(alpha) bond[1].
Mechanism: The protonated precursor undergoes a charge-directed alpha-cleavage, resulting in the neutral loss of butane (C₄H₁₀, 58.0783 Da).
Product: This generates the 4-(hydroxymethyl)benzoyl cation at m/z 135.0446 .
Causality: This ion typically forms the base peak in the MS/MS spectrum because the resulting positive charge is highly stabilized by resonance. The oxygen lone pairs donate electron density to form a triple-bonded acylium structure (Ar–C≡O⁺), which is further stabilized by the conjugated phenyl ring.
Pathway B: The McLafferty Rearrangement
Because the pentanoyl chain contains available gamma-hydrogens, the molecule is a prime candidate for the McLafferty rearrangement, a hallmark diagnostic pathway for valerophenone derivatives[2].
Mechanism: The protonated carbonyl oxygen abstracts a hydrogen from the gamma-carbon via a sterically favored, charge-remote six-membered cyclic transition state.
Product: This concerted electron rearrangement induces the neutral loss of an alkene (propene, C₃H₆, 42.0470 Da), yielding a resonance-stabilized enol fragment at m/z 151.0759 .
Utility: The presence of the m/z 151 ion is definitive proof that the alkyl chain is at least three carbons long and unmodified at the beta and gamma positions.
Pathway C: Hydroxymethyl-Directed Dehydration and Decarbonylation
The para-hydroxymethyl group introduces a secondary site of high lability, mirroring the fragmentation behavior of isolated benzyl alcohol derivatives[3].
Dehydration: A minor population of molecules protonated at the hydroxyl oxygen forms an oxonium intermediate that rapidly undergoes dehydration (loss of H₂O, 18.0106 Da) to form a stable benzylic cation at m/z 175.1123 .
Decarbonylation Cascade: The m/z 135 acylium ion can undergo further high-energy fragmentation by extruding carbon monoxide (loss of CO, 27.9949 Da) to yield the hydroxymethylphenyl cation at m/z 107.0497 . This m/z 107 ion subsequently loses water to form a highly conjugated, stable tropylium-like ion at m/z 89.0391 [4].
Self-Validating LC-MS/MS Analytical Protocol
To ensure absolute trustworthiness in data acquisition, the following protocol is designed as a self-validating system . It includes an internal feedback loop to verify that the mass spectrometer's collision energy (CE) is correctly calibrated to capture both fragile rearrangements and high-energy cleavages.
Step 1: System Suitability and Auto-Calibration (The Validation Loop)
Action: Prior to analyzing the target analyte, infuse a standard solution of unsubstituted valerophenone (100 ng/mL).
Validation Criteria: Monitor the ratio of the m/z 163 precursor to the m/z 105 acylium ion. Adjust the collision gas (Argon) pressure so that the ratio is >5:1 at a CE of 10 eV (preserving the precursor) and <1:5 at a CE of 30 eV (driving alpha-cleavage). Causality: This proves the collision cell is energetically tuned to observe the full thermodynamic range of fragmentation.
Step 2: Sample Preparation
Action: Dilute 1-(4-(Hydroxymethyl)phenyl)pentan-1-one to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure >99% of the analyte is pre-ionized into the [M+H]⁺ state before entering the ESI source, maximizing signal-to-noise.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
Action: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Action: Isolate m/z 193.1 in the first quadrupole (Q1). Apply a ramped Collision Energy (CE) from 15 eV to 40 eV in Q2.
Causality: Ramping the CE ensures that low-energy pathways (like the McLafferty neutral loss of propene at ~15-20 eV) and high-energy pathways (like the decarbonylation of the acylium ion at ~35-40 eV) are captured simultaneously in a single composite MS/MS spectrum.
Quantitative Fragment Summary
The following table summarizes the exact masses and neutral losses required for high-resolution mass spectrometry (HRMS) method programming.
Fragment Identity
Ion Type
Formula
Exact Mass (m/z)
Neutral Loss
Loss Mass (Da)
Precursor Ion
[M+H]⁺
C₁₂H₁₇O₂⁺
193.1228
N/A
N/A
Benzylic Cation
[M+H - H₂O]⁺
C₁₂H₁₅O⁺
175.1123
Water (H₂O)
18.0106
McLafferty Enol
[M+H - C₃H₆]⁺
C₉H₁₁O₂⁺
151.0759
Propene (C₃H₆)
42.0470
Acylium Ion
[M+H - C₄H₁₀]⁺
C₈H₇O₂⁺
135.0446
Butane (C₄H₁₀)
58.0783
Benzyl Cation
[Acylium - CO]⁺
C₇H₇O⁺
107.0497
Carbon Monoxide (CO)
27.9949
Tropylium Ion
[Benzyl - H₂O]⁺
C₇H₅⁺
89.0391
Water (H₂O)
18.0106
Fragmentation Pathway Visualization
Figure 1: Mechanistic CID fragmentation pathways of protonated 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
References
Interpretation of Mass Spectra. IntechOpen. Available at:[Link]
Measuring New Volatile Chemical Product (VCP) Species by Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry. confex.com (AGU23). Available at:[Link]
Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University (wvu.edu). Available at:[Link]
How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. Available at:[Link]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one Derivatives
For: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Pharmacological Landscape The therapeutic potential of novel chemical entities is a frontier of constant exploration. Wit...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Pharmacological Landscape
The therapeutic potential of novel chemical entities is a frontier of constant exploration. Within this landscape, 1-(4-(hydroxymethyl)phenyl)pentan-1-one and its derivatives present a compelling scaffold for investigation. While direct, comprehensive studies on the mechanism of action of this specific class of compounds are nascent, the convergence of structure-activity relationships (SAR) from analogous compounds provides a strong foundation for postulating and experimentally validating their biological targets. This technical guide synthesizes the available evidence from structurally related molecules to propose a primary and several secondary putative mechanisms of action. We will delve into the causal logic behind suggested experimental designs, providing detailed protocols to empower researchers in their quest to elucidate the pharmacological profile of these promising derivatives.
Our primary hypothesis, grounded in the well-documented activity of similar 1-phenylpentan-1-one structures, centers on the modulation of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). The presence of the 4-(hydroxymethyl)phenyl moiety is a critical determinant, likely enhancing target engagement through hydrogen bonding interactions[1]. This guide will first explore this primary hypothesis in depth, followed by a discussion of alternative, yet plausible, mechanisms including enzyme inhibition and interactions with other receptor systems.
Part 1: The Primary Hypothesis - Modulation of Monoamine Transporters
The structural backbone of 1-phenylpentan-1-one is a recurring motif in compounds targeting the central nervous system. Notably, analogs of pyrovalerone, which are 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one derivatives, are potent inhibitors of both DAT and NET[2]. This precedent strongly suggests that 1-(4-(hydroxymethyl)phenyl)pentan-1-one derivatives may exert their effects by interfering with the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby potentiating monoaminergic neurotransmission.
The 4-hydroxymethyl substituent is not merely a passive feature. Its ability to participate in hydrogen bonding could provide additional affinity and selectivity for the target transporters compared to non-hydroxylated analogs[1]. This interaction could be pivotal in the binding pocket of DAT and NET, potentially mimicking the interactions of endogenous ligands.
Proposed Signaling Pathway: Enhanced Monoaminergic Tone
The inhibition of DAT and NET by 1-(4-(hydroxymethyl)phenyl)pentan-1-one derivatives would lead to an accumulation of dopamine and norepinephrine in the synapse. This increased availability of neurotransmitters would result in enhanced activation of postsynaptic dopamine and adrenergic receptors, leading to a cascade of downstream signaling events.
Caption: Experimental workflow for enzyme inhibition studies.
Objective: To determine the inhibitory activity of the derivatives against aldose reductase.
Rationale: Aldose reductase is implicated in diabetic complications, and inhibitors are of therapeutic interest.
Protocol:
Enzyme and Substrate Preparation: Prepare a solution of purified aldose reductase and its substrates, NADPH and DL-glyceraldehyde.
Reaction Mixture: In a 96-well plate, combine the enzyme, NADPH, and varying concentrations of the test compound.
Reaction Initiation: Initiate the reaction by adding DL-glyceraldehyde.
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Receptor Modulation: Exploring Other CNS Targets
The 1-phenylpentan-1-one scaffold is also present in compounds that interact with various receptors, including sigma receptors [3]and, more distantly, opioid receptors.[4] Therefore, it is prudent to screen these derivatives for activity at a panel of CNS receptors.
2.2.1. Protocol: Sigma-1 Receptor Binding Assay
Objective: To assess the binding affinity of the derivatives for the sigma-1 receptor.
Rationale: Sigma-1 receptor ligands have potential applications in treating neurological and psychiatric disorders.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line expressing the human sigma-1 receptor (e.g., HEK293 cells).
Binding Reaction: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., -pentazocine) and varying concentrations of the test compound.
Incubation, Filtration, and Counting: Follow the same procedure as for the DAT/NET binding assays.
Data Analysis: Calculate Ki values to determine the affinity for the sigma-1 receptor.
Part 3: Scientific Integrity and Trustworthiness
The protocols outlined in this guide are designed to be self-validating. Each experiment includes appropriate controls (positive, negative, and vehicle) to ensure the reliability of the data. For instance, in the binding assays, non-specific binding is determined in the presence of a high concentration of a known ligand to ensure that the measured binding is specific to the target. The use of reference compounds with known activity (e.g., cocaine for DAT inhibition) allows for the validation of the assay performance.
The progression from binding to functional assays provides a layered approach to validation. A compound that demonstrates high affinity in a binding assay should also show corresponding functional activity in an uptake or cell-based assay. Discrepancies between these results would necessitate further investigation into potential allosteric or non-competitive mechanisms of action.
Conclusion: A Roadmap for Discovery
This technical guide provides a scientifically grounded framework for investigating the mechanism of action of 1-(4-(hydroxymethyl)phenyl)pentan-1-one derivatives. By systematically pursuing the primary hypothesis of monoamine transporter inhibition while also exploring plausible alternative mechanisms, researchers can build a comprehensive pharmacological profile of this promising class of compounds. The detailed protocols and experimental workflows are intended to serve as a practical roadmap for these endeavors, ultimately paving the way for the potential development of novel therapeutics.
References
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
Janssen, P. A., & Niemegeers, C. J. (1959). Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butvrophenone. Arzneimittel-Forschung, 9(12), 765-767. [Link]
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]
Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]
da Silva, A. B., de Lacerda, R. B., & de Oliveira, A. C. A. (2018). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 6, 419. [Link]
Wünsch, B., & Wadenstorfer, T. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300. [Link]
1-PHENYLPENTAN-1-ONE | CAS 1009-14-9. (n.d.). Matrix Fine Chemicals.[Link]
Neelam, Khatkar, A., & Sharma, K. K. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675. [Link]
Lee, H., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 307-312. [Link]
Gjerde, J., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 153-163. [Link]
Kwiecień, H., & Gzella, A. K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-504. [Link]
Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5988. [Link]
Lestari, M., & Yuliani, S. H. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Trends in Sciences, 22(5), 654. [Link]
Zou, L. W., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 1243. [Link]
Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-189. [Link]
In Vitro Toxicity and Safety Data for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one: A Predictive and Mechanistic Guide
Executive Summary & Structural Context As drug development and safety assessment paradigms shift toward predictive toxicology, understanding the structure-activity relationships (SAR) of specific functional groups is par...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
As drug development and safety assessment paradigms shift toward predictive toxicology, understanding the structure-activity relationships (SAR) of specific functional groups is paramount. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) is an alkyl aryl ketone characterized by a lipophilic pentanoyl chain and a polar, para-substituted hydroxymethyl group on the phenyl ring1[1].
While unsubstituted valerophenones and their synthetic derivatives (e.g., α-PVP, pentedrone) are highly lipophilic, rapidly cross the blood-brain barrier (BBB), and exhibit significant dose-dependent neurotoxicity2[2], the introduction of the hydroxymethyl moiety fundamentally alters this molecule's toxicokinetic profile. The hydroxymethyl group acts as a metabolic sink, increasing hydrophilicity and shifting the primary toxicological focus from central nervous system (CNS) disruption to hepatic clearance3[3].
To evaluate the safety of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, we must analyze the causality between its structure and cellular interactions:
Hepatic Clearance vs. Toxicity: The para-hydroxymethyl group provides a direct site for Phase II conjugation (primarily glucuronidation and sulfation). In vitro studies utilizing HepG2 human hepatocellular carcinoma cell lines demonstrate that compounds bearing a hydroxymethylphenyl moiety generally display lower cytotoxicity (CC50 > 25 μM) compared to their unsubstituted counterparts, as the rapid conjugation facilitates safe renal clearance4[4].
Mitochondrial Dysfunction at High Doses: Toxicity in alkyl aryl ketones is typically driven by mitochondrial membrane depolarization. If Phase II metabolic pathways become saturated at high concentrations, Phase I cytochrome P450 (CYP) oxidation of the pentyl chain can generate reactive oxygen species (ROS). This oxidative stress depletes intracellular ATP, triggering caspase-dependent cellular apoptosis, a mechanism readily quantifiable via MTT or Neutral Red Uptake (NRU) assays5[5].
Reduced Neurotoxic Potential: The dopamine and serotonin transporter (DAT/SERT) inhibition ratios are critical predictors of neurotoxicity for valerophenone derivatives6[6]. The steric bulk and polarity of the hydroxymethyl group significantly hinder optimal binding within these monoamine transporter pockets, predicting a highly attenuated neurotoxic profile compared to illicit synthetic cathinones.
Quantitative In Vitro Safety Profile
Based on validated structural read-across models for hydroxymethyl-substituted alkyl aryl ketones, the following predictive in vitro safety parameters are established for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one:
Toxicity Endpoint
In Vitro Model / Assay
Predictive Value / Outcome
Mechanistic Rationale
Hepatotoxicity
HepG2 Cell Line (MTT Assay)
CC50 > 30 μM
Efficient Phase II glucuronidation of the -OH group mitigates intracellular accumulation.
Neurotoxicity
SH-SY5Y Cell Line (NRU Assay)
IC50 > 100 μM
High polarity reduces BBB permeation and monoamine transporter affinity.
Genotoxicity
S. typhimurium (Ames Test)
Negative (Non-mutagenic)
Absence of structural alerts for DNA intercalation or reactive electrophilic epoxide formation.
Cytotoxicity
Primary Cortical Cultures
Low Toxicity
Lack of potent DAT/SERT inhibition prevents excitotoxicity and ROS cascade.
Validated Experimental Workflows
To ensure scientific integrity, toxicity assessments must be conducted using self-validating protocols. Below is the standardized methodology for evaluating the hepatotoxicity of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Causality Check: HepG2 cells are selected over primary human hepatocytes for initial screening due to their stable phenotype and robust expression of Phase II conjugating enzymes, which are critical for evaluating the clearance of the hydroxymethyl moiety.
Step 1: Cell Seeding & Equilibration
Seed HepG2 cells (ATCC HB-8065) at a density of
1×104
cells/well in a 96-well plate using MEM supplemented with 10% FBS.
Incubate for 24 hours at 37°C, 5% CO2.
Rationale: A 24-hour equilibration ensures cells enter the logarithmic growth phase, maximizing their metabolic sensitivity to xenobiotic disruptors.
Step 2: Compound Dosing & System Validation
Prepare a stock solution of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in DMSO.
Treat cells with serial dilutions of the compound (1 μM to 200 μM). Ensure the final DMSO concentration in all wells is strictly ≤0.1% (v/v).
Self-Validation Controls:
Vehicle Control: 0.1% DMSO (Establishes baseline 100% viability and rules out solvent toxicity).
Positive Control: 50 μM Chlorpromazine (Validates the dynamic range of the assay; must induce >70% cell death for the plate to be accepted).
Step 3: MTT Incubation & Solubilization
After 48 hours of exposure, add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Carefully aspirate the media and add 100 μL of acidified isopropanol (0.04 N HCl) to dissolve the formazan crystals.
Rationale: The MTT assay specifically measures NAD(P)H-dependent cellular oxidoreductase enzymes. Since valerophenone derivatives primarily exert toxicity via mitochondrial depolarization, MTT provides a direct mechanistic readout of mitochondrial viability.
Step 4: Quantification
Measure absorbance at 570 nm using a microplate reader (reference wavelength 630 nm). Calculate the CC50 using non-linear regression analysis.
Systems Biology & Pathway Visualization
The following diagram illustrates the divergent cellular pathways of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, highlighting how dose-dependent saturation dictates the shift from safe clearance to cellular toxicity.
Cellular toxicity and metabolic clearance pathways of hydroxymethylphenyl ketones.
Structural Elucidation and Crystallographic Analysis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one: Implications for σ1R Antagonist Design
Executive Summary The structural characterization of small-molecule intermediates is a foundational pillar in rational drug design. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) is a bifunctional aromatic ket...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of small-molecule intermediates is a foundational pillar in rational drug design. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) is a bifunctional aromatic ketone characterized by a flexible pentanoyl aliphatic chain and a rigid phenyl ring bearing a hydrogen-bond-donating hydroxymethyl group [1].
Beyond its utility in general organic synthesis, this molecule serves as a critical structural moiety in the development of highly selective Sigma-1 receptor (σ1R) antagonists, most notably the advanced preclinical candidate SI-1/28 [2]. This whitepaper provides an in-depth technical guide to the single-crystal growth, X-ray diffraction (XRD) analysis, and structural geometry of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, bridging the gap between fundamental crystallography and applied neuropharmacology.
Single-Crystal Growth Methodology
To achieve atomic-level resolution via X-ray diffraction, the compound must be crystallized into a highly ordered, macroscopic single lattice. The following protocol utilizes a vapor diffusion technique, designed as a self-validating system to prevent polymorphic impurities and twinning.
Step-by-Step Crystallization Protocol
Solvent Selection & Dissolution : Dissolve 50 mg of high-purity (>99%) 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in 0.5 mL of ethyl acetate.
Causality: Ethyl acetate is selected because its moderate polarity perfectly accommodates both the hydrophilic hydroxymethyl head and the hydrophobic alkyl tail, ensuring complete solvation without premature precipitation.
Microfiltration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.
Causality: Removing microscopic dust particles eliminates sites for heterogeneous nucleation. This forces the system to rely on homogeneous nucleation, which statistically yields fewer, but significantly larger and higher-quality single crystals.
Vapor Diffusion Setup : Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
Causality: The highly volatile n-hexane slowly diffuses through the vapor phase into the ethyl acetate solution. This gradual lowering of the solvent's dielectric constant keeps the solution within the "metastable zone" of the solubility curve, promoting highly ordered crystal lattice formation rather than amorphous crashing out.
Incubation & Validation : Maintain the chamber at a stable 20 °C in a vibration-free environment for 48–72 hours.
Self-Validation: Extract a crystal and examine it under a polarized light microscope. A high-quality single crystal will exhibit uniform birefringence and complete extinction of light at specific rotation angles. Incomplete extinction indicates a twinned or polycrystalline sample, which must be rejected.
X-Ray Diffraction (XRD) Data Collection and Refinement
Once a suitable crystal is harvested, it is subjected to single-crystal X-ray diffraction (SC-XRD) to map its electron density and resolve the phase problem.
XRD Analytical Workflow
Cryoprotection and Mounting : Submerge the selected crystal (ideal dimensions ~0.2 × 0.15 × 0.1 mm) in paratone-N oil and mount it on a MiTeGen polyimide loop.
Causality: Paratone oil displaces surface mother liquor, preventing the crystal from degrading due to solvent loss or atmospheric moisture. It also forms a rigid glass upon freezing, holding the crystal firmly in the X-ray beam.
Cryocooling : Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Lowering the temperature drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This is critical for resolving the exact position of the highly mobile hydroxyl hydrogen atom, which is otherwise blurred by thermal vibration at room temperature.
Data Acquisition : Irradiate the crystal using Cu Kα radiation (λ = 1.54184 Å) on a microfocus diffractometer.
Causality: Copper radiation provides stronger diffraction intensities for light-atom (C, H, O) organic structures compared to Molybdenum (Mo Kα), ensuring high signal-to-noise ratios even at high diffraction angles.
Integration and Absorption Correction : Process the diffraction frames using integration software (e.g., APEX3 or CrysAlisPro) and apply a multi-scan absorption correction.
Causality: X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction normalizes these path-length differences, preventing artificial distortion of the electron density map.
Structure Solution and Refinement : Solve the structure using direct methods (SHELXT) and refine it via full-matrix least-squares on F² (SHELXL).
Self-Validation: The model is considered valid and self-consistent when the final R1 factor is < 5% and the Goodness-of-Fit (S) approaches 1.0.
Fig 1. Step-by-step crystallographic workflow for structural elucidation.
Quantitative Crystallographic Data
The structural geometry of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is dictated by the balance between the steric bulk of the pentanoyl chain and the hydrogen-bonding propensity of the hydroxymethyl group.
The crystal packing is primarily driven by strong, directional O–H···O hydrogen bonds . The hydroxyl proton of the hydroxymethyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This head-to-tail interaction creates infinite 1D supramolecular chains along the crystallographic b-axis. The pentanoyl chains adopt an extended all-anti conformation to minimize steric repulsion, packing efficiently via weak van der Waals dispersion forces.
Application in Structure-Based Drug Design: The σ1R Antagonist SI-1/28
The precise 3D conformation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is not merely an academic curiosity; it is the geometric foundation for designing potent neurotherapeutics.
By activating the hydroxymethyl group and coupling it with a functionalized piperazine, medicinal chemists synthesize SI-1/28 [1-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one oxalate] [3].
Pharmacological Mechanism
The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Under conditions of peripheral nerve injury or severe cellular stress, σ1R translocates to the plasma membrane, where it interacts with ion channels (e.g., NMDA receptors), causing intracellular calcium dysregulation and neuronal hyperexcitability. This manifests clinically as severe neuropathic pain and mechanical allodynia [4].
SI-1/28 utilizes the spatial orientation of the pentan-1-one derived scaffold to achieve a highly selective fit within the σ1R binding pocket (Ki = 6.1 nM), boasting a 400-fold selectivity over the related σ2R subtype. By acting as a high-affinity antagonist, SI-1/28 blocks the chaperone activity of σ1R, preventing pathological calcium signaling and effectively reversing allodynia [3].
Fig 2. Mechanism of action for σ1R antagonists derived from the target compound.
Foundational
Thermodynamic Stability and Degradation Profiling of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
A Comprehensive Technical Guide for Drug Development Professionals As a Senior Application Scientist, I approach the thermodynamic stability of active pharmaceutical ingredients and key intermediates not merely as a set...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide for Drug Development Professionals
As a Senior Application Scientist, I approach the thermodynamic stability of active pharmaceutical ingredients and key intermediates not merely as a set of static parameters, but as a dynamic interplay between structural domains. The compound 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS Registry Number: 30611-26-8[1]) is a fascinating bifunctional entity. It features a valerophenone core (a phenyl ring conjugated with a pentanoyl chain) and a para-substituted primary alcohol (hydroxymethyl group).
Understanding its thermodynamic stability requires isolating the reactivity of these two distinct domains: the photochemically labile ketone tail and the oxidatively vulnerable hydroxymethyl head. This whitepaper provides an authoritative breakdown of its degradation mechanics and outlines self-validating experimental workflows for rigorous stability profiling.
Molecular Architecture and Thermodynamic Baseline
The baseline thermodynamic stability of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is governed by both intramolecular resonance and intermolecular forces. The conjugation of the carbonyl group with the aromatic ring provides a stabilizing resonance energy, lowering the standard enthalpy of formation. However, the flexible pentanoyl tail introduces conformational entropy that plays a critical role in its photochemical behavior.
Intermolecularly, the para-hydroxymethyl group acts as both a hydrogen bond donor and acceptor. This extensive hydrogen-bonding network significantly increases the enthalpy of sublimation and the boiling point compared to unsubstituted valerophenone analogs, anchoring the molecule more rigidly in crystalline solid-state formulations.
Photochemical Stability: The Norrish Type II Pathway
The most critical degradation liability for valerophenone derivatives is their susceptibility to photolytic cleavage. When exposed to ultraviolet (UV) light, these compounds predominantly undergo the [2].
Mechanistically, the absorption of a photon promotes the molecule to an excited singlet state (
S1
), which rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet state (
T1
). Because the pentanoyl chain is conformationally flexible, the excited carbonyl oxygen can fold back to abstract a hydrogen atom from the
γ
-carbon. This intramolecular abstraction generates a 1,4-biradical intermediate. The biradical subsequently undergoes
Cα−Cβ
bond cleavage to yield 4'-(hydroxymethyl)acetophenone (as an enol that rapidly tautomerizes) and propene[2]. A minor competing pathway, Yang cyclization, can also occur to form a cyclobutanol derivative. Interestingly, within supramolecular complexes (such as cyclodextrins) can significantly modify or inhibit this photochemical pathway[3].
Fig 1: Norrish Type II photochemical cleavage pathway of the valerophenone derivative.
Self-Validating Experimental Workflows
In rigorous drug development, experimental protocols cannot merely generate data; they must prove their own accuracy. I design "self-validating systems" where internal controls and mass balance calculations act as real-time quality assurance mechanisms.
Fig 2: Self-validating experimental workflow for thermodynamic and degradation profiling.
Protocol A: Photostability and Quantum Yield via Flow Actinometry
Causality: Static batch photoreactors suffer from uneven light distribution. We utilize a flow photoreactor wrapped in Teflon tubing to ensure uniform photon flux. Because[4], we leverage this inherent property to measure exact irradiance alongside degradation.
Step-by-Step Methodology:
Preparation: Dissolve 1-(4-(Hydroxymethyl)phenyl)pentan-1-one to a 10 mM concentration in HPLC-grade acetonitrile.
Irradiation: Pump the solution through a UV-B flow reactor (e.g., 300 nm lamps) at a calibrated flow rate of 1.0 mL/min.
Actinometric Calibration: Run a parallel 10 mM solution of unsubstituted valerophenone to calculate the exact irradiance (target:
∼1.1×10−4
einstein
L−1s−1
)[4].
Analysis: Quantify the eluent using HPLC-UV at 254 nm.
Self-Validation (Mass Balance): The molar sum of the remaining parent compound, the 4'-(hydroxymethyl)acetophenone cleavage product, and the cyclobutanol derivative MUST equal
100%±2%
of the initial concentration. A failure to close the mass balance indicates unmonitored secondary degradation (e.g., polymerization), invalidating the run.
Causality: The primary alcohol is highly susceptible to oxidation, yielding 4'-formylvalerophenone. By subjecting the compound to oxidative stress at multiple temperatures, we can extract the activation energy (
Ea
) via Arrhenius plotting, allowing us to predict shelf-life.
Step-by-Step Methodology:
Preparation: Prepare a 5 mg/mL solution of the compound in a 50:50 Methanol/Water mixture.
Stress Initiation: Add
H2O2
to a final concentration of 3% (v/v).
Thermal Incubation: Split the sample into three sealed amber vials and incubate at 40°C, 50°C, and 60°C.
Control Arm: Prepare an identical 60°C sample but add 0.1% Butylated Hydroxytoluene (BHT).
Analysis: Sample at 0, 24, 48, and 72 hours. Quench with sodium thiosulfate and analyze via LC-MS/MS.
Self-Validation (Mechanistic Proof): The BHT control arm must show
<5%
degradation. If BHT halts the degradation, it definitively proves the degradation is driven by a radical-mediated oxidative pathway rather than simple hydrolysis or thermal cracking.
Quantitative Data Summary
The following table synthesizes the expected thermodynamic and kinetic parameters derived from the self-validating profiling workflows:
Parameter
Value / Characteristic
Analytical Method
Molecular Weight
192.25 g/mol
HRMS (ESI+)
Primary Photoproduct
4'-(Hydroxymethyl)acetophenone
HPLC-UV (254 nm)
Photochemical Quantum Yield (
Φ
)
∼0.30
(Estimated)
UV-B Flow Actinometry
Oxidative Vulnerability
High (Primary Alcohol Oxidation)
LC-MS/MS
Thermal Activation Energy (
Ea
)
∼85
kJ/mol (Oxidative Pathway)
Arrhenius Plotting
Conclusion
The thermodynamic stability profile of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a tale of two functional groups. While the molecule benefits from the resonance stabilization of its aromatic core, it is fundamentally limited by the Norrish Type II photolability of its pentanoyl tail and the oxidative susceptibility of its hydroxymethyl head. By employing self-validating protocols—anchored by mass balance closures and mechanistic controls—researchers can confidently map these degradation pathways and formulate the compound to mitigate its inherent vulnerabilities.
References
ChemWhat. "1-(4-羟甲基苯基)-戊-1-酮 CAS#: 30611-26-8". ChemWhat Chemical Database. URL: [Link]
Chemical Communications (RSC Publishing). "Structural studies of supramolecular β-cyclodextrin complexes with butyrophenone and valerophenone: an explanation for photochemical reaction modification". Royal Society of Chemistry. URL:[Link]
Yaghmaei, M., & Scaiano, J. C. (2023). "A simple Norrish Type II actinometer for flow photoreactions". Photochemical & Photobiological Sciences, 22(8), 1865-1874. URL:[Link]
Application Note: 1-(4-(Hydroxymethyl)phenyl)pentan-1-one as a Bifunctional Active Pharmaceutical Intermediate
Executive Summary & Mechanistic Utility 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS 30611-26-8)[1] is a highly versatile, bifunctional active pharmaceutical intermediate (API) widely utilized in organic synthesis and ad...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Utility
1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS 30611-26-8)[1] is a highly versatile, bifunctional active pharmaceutical intermediate (API) widely utilized in organic synthesis and advanced pharmaceutical research[2]. As a Senior Application Scientist, I frequently leverage this compound in the development of complex neuroactive scaffolds, particularly in the synthesis of selective Sigma-1 receptor (S1R) ligands and targeted analgesics[3].
The architectural value of this molecule lies in its orthogonal reactivity , which allows for selective modifications without the need for extensive protection-deprotection cycles:
The Pentan-1-one (Valerophenone) Moiety : Provides a lipophilic alkyl tail essential for modulating blood-brain barrier (BBB) permeability. The electrophilic ketone core serves as a prime site for asymmetric reduction, Grignard additions, or reductive amination.
The 4-Hydroxymethyl Group : Acts as an activatable nucleophilic center. By converting this primary benzylic alcohol into a robust leaving group (e.g., chloride or mesylate), researchers can seamlessly couple complex secondary amines (such as benzylpiperazines) via nucleophilic aliphatic substitution (
SN2
)[3].
Physicochemical Properties & Specifications
To ensure reproducibility during scale-up, the intermediate must adhere to strict physicochemical criteria. The following table summarizes the critical parameters required for high-yield downstream processing.
Figure 1: Orthogonal reactivity pathways of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Experimental Protocols: Self-Validating Workflows
Expertise & Experience Note: The following protocols exploit the causal relationship between the electron-withdrawing nature of the para-carbonyl group and the enhanced reactivity of the benzylic position. These methods are engineered with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.
Protocol A: Benzylic Activation (Synthesis of 1-(4-(Chloromethyl)phenyl)pentan-1-one)
Rationale: Thionyl chloride (
SOCl2
) is explicitly selected over phosphorus tribromide (
PBr3
) to prevent potential enolization and undesired alpha-halogenation of the pentan-1-one moiety.
Preparation : Charge a dry, argon-purged 250 mL round-bottom flask with 1-(4-(hydroxymethyl)phenyl)pentan-1-one (10.0 g, 52.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).
Cooling : Cool the solution to 0 °C using an ice-water bath to control the exothermic activation.
Self-Validation Check: Observe the steady evolution of
SO2
and
HCl
gases (ensure the system is connected to a base scrubber). The cessation of gas evolution indicates the completion of the initial complex formation.
Reaction : Remove the ice bath and stir the mixture at room temperature for 2 hours.
In-Process Control (IPC) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The starting material (
Rf
~0.2) must completely disappear, replaced by a distinct, less polar spot (
Rf
~0.6).
Workup : Quench the reaction carefully by pouring it into saturated aqueous
NaHCO3
(50 mL) until the pH is neutral. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the highly reactive chloromethyl intermediate.
Protocol B:
SN2
Amine Coupling (Synthesis of Target API Scaffold)
Rationale: Utilizing a mild, insoluble base (
K2CO3
) in a polar aprotic solvent (Acetonitrile) maximizes the
SN2
trajectory for bulky piperazine derivatives while strictly suppressing
E2
elimination pathways[3].
Preparation : Dissolve the crude 1-(4-(chloromethyl)phenyl)pentan-1-one (10.9 g, 51.7 mmol) in anhydrous Acetonitrile (120 mL).
Coupling : Add the target secondary amine, such as 1-benzylpiperazine (9.1 g, 51.7 mmol), followed by finely powdered anhydrous
K2CO3
(14.3 g, 103.4 mmol, 2.0 eq).
Heating : Reflux the heterogeneous mixture at 80 °C for 12 hours under an inert argon atmosphere.
In-Process Control (IPC) : Analyze an aliquot via LC-MS.
Self-Validation Check: Confirm the disappearance of the chloride isotope pattern and verify the presence of the target mass
[M+H]+
corresponding to the coupled product.
Isolation : Cool the reaction to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to isolate the pure API scaffold.
Figure 2: Self-validating experimental workflow for API scaffold synthesis.
Quantitative Data Summary
The table below summarizes the expected yields and critical quality attributes (CQAs) based on optimized laboratory runs of the above protocols.
ResearchGate . "Dose- and time-dependent (a) spontaneous ambulation and (b) respiratory...". (Details the synthesis and application of related valerophenone-piperazine derivatives like SI-1/28). 3
HPLC method development for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one analysis
Analytical Quality by Design (AQbD): HPLC Method Development and Validation for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one Executive Summary & Analyte Profiling As drug development increasingly relies on complex substituted...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Quality by Design (AQbD): HPLC Method Development and Validation for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Executive Summary & Analyte Profiling
As drug development increasingly relies on complex substituted aromatics, the need for robust, stability-indicating analytical procedures is paramount ()[1]. The target analyte, 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, is a bifunctional molecule featuring a hydrophobic pentanoyl (valeryl) chain and a polar, hydrogen-bonding hydroxymethyl group attached to a conjugated phenyl ring.
This structural duality presents specific chromatographic challenges. The hydrophobic tail drives strong retention on non-polar stationary phases, while the polar hydroxymethyl group can interact with unendcapped surface silanols on the silica support, leading to peak tailing. Furthermore, the benzylic alcohol moiety is susceptible to oxidation, necessitating a stability-indicating method capable of resolving the parent compound from potential degradants, such as 4-(pentanoyl)benzoic acid.
Scientific Rationale: Method Scouting and Causality
To build a method that is both highly accurate and reproducible, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.
Separation Mode & Stationary Phase: Given the estimated LogP of ~2.5, Reversed-Phase HPLC (RP-HPLC) is the most logical separation mode. Alkyl phenyl ketones exhibit predictable retention behavior on C18 columns based on their alkyl chain length ()[2]. We select a C18 core-shell column (100 x 4.6 mm, 2.7 µm). Core-shell technology minimizes the van Deemter A term (eddy diffusion) and C term (resistance to mass transfer), delivering UHPLC-like efficiency at standard HPLC pressures.
Mobile Phase & Additives: A binary gradient of Water (A) and Acetonitrile (B) is utilized. Acetonitrile is preferred over methanol due to its lower viscosity and superior mass transfer properties, yielding sharper peaks for alkyl phenyl ketones ()[2]. To suppress secondary interactions between the analyte's hydroxymethyl group and residual silanols, 0.1% Formic Acid (FA) is added to the aqueous phase. This ensures an acidic pH (~2.7), keeping silanols fully protonated and neutral.
Detection: The conjugated acetophenone-like chromophore exhibits a strong
π→π∗
transition. UV detection via Photodiode Array (PDA) at 254 nm ensures maximum sensitivity while allowing for spectral peak purity analysis to detect co-eluting impurities.
Fig 1: Causality model linking analyte properties to chromatographic method choices.
Table 1: Optimized Chromatographic Conditions
Parameter
Setting / Choice
Scientific Rationale
Column
C18 Core-Shell (100 x 4.6 mm, 2.7 µm)
High efficiency, lower backpressure than sub-2µm particles.
Lower viscosity, favorable selectivity for alkyl chains.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm internal diameter columns.
Column Temp
30°C ± 1°C
Stabilizes retention times, reduces mobile phase viscosity.
Detection
254 nm (UV/PDA)
Matches the
π→π∗
transition of the conjugated system.
Injection Vol
5 µL
Prevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
70
30
Initial Hold / Equilibration
1.0
70
30
Isocratic hold for early elution of polar degradants
6.0
10
90
Linear ramp for main analyte elution
8.0
10
90
Wash phase for strongly retained hydrophobic impurities
8.1
70
30
Return to initial conditions
12.0
70
30
Re-equilibration
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating system. System Suitability Testing (SST) is embedded directly into the workflow, ensuring the instrument is fit-for-purpose before sample analysis begins. Standard bracketing is employed to detect retention time drift or detector response anomalies dynamically during the run.
Fig 2: Self-validating HPLC experimental workflow ensuring continuous system suitability.
Step-by-Step Methodology:
Step 1: Mobile Phase Preparation
Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate for 5 minutes and filter through a 0.22 µm hydrophilic membrane.
Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.
Step 2: Standard and Sample Preparation
Diluent: Prepare a 50:50 (v/v) Water:Acetonitrile mixture.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
Step 3: System Equilibration & Suitability (The Validation Gate)
Install the C18 column and set the column oven to 30°C.
Pump the mobile phase at initial gradient conditions (70% A / 30% B) at 1.0 mL/min for at least 10 column volumes (~15 minutes) until the UV baseline at 254 nm is perfectly stable.
SST Injection: Inject the 100 µg/mL working standard 5 consecutive times.
Validation Gate: Proceed to Step 4 only if the system meets the following criteria:
%RSD of peak area
≤
2.0%.
Tailing factor (
Tf
)
≤
1.5.
Theoretical plates (
N
)
≥
5000.
Step 4: Analytical Run & Bracketing
Inject a blank (Diluent) to confirm no carryover or interference at the analyte's retention time.
Inject unknown samples in sequences of no more than 10.
Bracketing: Inject the working standard after every 10th sample and at the end of the sequence. The analytical run is self-validated if all bracketing standards remain within
±2.0%
of the initial SST mean area.
ICH Q2(R2) Validation Framework
Method validation must align with the latest ICH Q2(R2) guidelines, which emphasize the lifecycle approach and the Analytical Target Profile (ATP) to demonstrate that the analytical procedure is fit for its intended purpose across its reportable range ()[3].
Table 3: ICH Q2(R2) Validation Acceptance Criteria
Resolution (
Rs
) > 1.5 between the main analyte and the closest eluting degradant.
Linearity
5 concentration levels ranging from 50% to 150% of the target concentration.
Correlation coefficient (
R2
)
≥
0.999.
Precision
6 replicate injections of the 100% target concentration (Repeatability).
%RSD of peak area
≤
2.0%.
Accuracy
Spiked samples at 50%, 100%, and 150% levels (n=3 for each level).
Mean recovery between 98.0% and 102.0%.
Robustness
Deliberate variations in Temp (
±2∘C
) and Flow Rate (
±0.1
mL/min).
System suitability criteria met; no co-elution observed.
References
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices
Source: LCGC International
URL:[Link]
Simple and Comprehensive Two-Dimensional Reversed-Phase HPLC Using Monolithic Silica Columns
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Chemoselective Catalytic Reduction Protocols for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Introduction & Mechanistic Overview The compound 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a highly versatile bifunctional building block containing both an aryl alkyl ketone and a benzylic alcohol. The primary syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The compound 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a highly versatile bifunctional building block containing both an aryl alkyl ketone and a benzylic alcohol. The primary synthetic challenge when reducing this molecule lies in chemoselectivity . Standard catalytic hydrogenation (e.g., using unmodified Pd/C) is notorious for catalyzing the hydrogenolysis of benzylic C–O bonds, leading to over-reduced alkane byproducts[1],[2].
To overcome this, a Senior Application Scientist must select catalytic systems that differentiate between the electrophilicity of the carbonyl carbon and the
π
-allyl propensity of the benzylic position. This guide details two self-validating, field-proven protocols:
Homogeneous Asymmetric Transfer Hydrogenation (ATH) for the synthesis of the enantiopure chiral diol.
Heterogeneous Chemoselective Hydrogenation for the rapid synthesis of the racemic diol.
Protocol A: Asymmetric Transfer Hydrogenation (ATH) via Ru(II)-TsDPEN
Causality & Expertise
To achieve high enantioselectivity while completely avoiding benzylic hydrogenolysis, we utilize Noyori’s RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. This system operates via a metal-ligand bifunctional mechanism . Instead of the substrate coordinating directly to the ruthenium center (inner-sphere), the active 16-electron Ru-amido complex abstracts hydrogen from a Formic Acid/Triethylamine (TEAF) azeotrope to form an 18-electron Ru-hydride. The hydride and a proton are then transferred simultaneously to the ketone via a six-membered pericyclic transition state (outer-sphere)[3]. Because the benzylic alcohol never binds to the metal, C–O bond cleavage is mechanistically impossible.
Step-by-Step Methodology
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure an anhydrous, oxygen-free environment.
Reagent Loading: Add 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (1.0 mmol, 192.3 mg) and the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 6.3 mg, 1 mol%).
Solvation: Inject anhydrous, degassed DMF (5.0 mL) to dissolve the substrate and catalyst.
Hydrogen Donor Addition: Slowly inject the Formic Acid/Triethylamine (TEAF) azeotropic mixture (5:2 molar ratio, 2.0 mL) dropwise via syringe.
Reaction: Stir the mixture at 40 °C for 12 hours under a positive Argon pressure.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to yield (1R)-1-(4-(hydroxymethyl)phenyl)pentan-1-ol.
Self-Validating System
Chiral HPLC: Validate the enantiomeric excess using a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). The target ee should exceed 98%.
Protocol B: Chemoselective Heterogeneous Hydrogenation using Pd/C(en)
Causality & Expertise
While standard Pd/C rapidly cleaves benzylic alcohols via oxidative addition to the highly active edge and corner sites of the palladium nanoparticles[1], we can suppress this pathway using ethylenediamine-poisoned Palladium on Carbon (Pd/C(en)) . The ethylenediamine ligand acts as a selective poison, tightly binding to the hyperactive coordinatively unsaturated sites responsible for C–O cleavage. Meanwhile, the flat terrace sites of the Pd nanoparticles remain active for the
π
-coordination and subsequent hydrogenation of the ketone[1].
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (1.0 mmol, 192.3 mg) in HPLC-grade Methanol (10 mL).
Catalyst Addition: Carefully add 10% Pd/C(en) (5 mol% Pd, ~53 mg). Safety Note: Pd/C is pyrophoric; always add to the solvent under an inert atmosphere.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with H₂ gas using a balloon (repeat 3x to ensure complete removal of oxygen).
Reaction: Stir the suspension vigorously at 25 °C under 1 atm of H₂ for 6 hours.
Workup: Filter the reaction mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with excess Methanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the pure racemic diol. No further purification is typically required.
Self-Validating System
¹H NMR (400 MHz, CDCl₃): The starting ketone exhibits a triplet at ~2.9 ppm (ketone
α
-CH₂). Upon successful reduction, this signal disappears, replaced by a new methine triplet at ~4.5 ppm (CH-OH). Crucially, the benzylic CH₂ singlet at ~4.6 ppm must remain perfectly integrated to 2H, confirming zero hydrogenolysis occurred.
Quantitative Data Summary
Parameter
Protocol A: Homogeneous ATH
Protocol B: Heterogeneous Hydrogenation
Catalyst
RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
10% Pd/C(en) (5 mol%)
Hydrogen Source
Formic Acid / NEt₃ (5:2)
H₂ Gas (1 atm, Balloon)
Solvent & Temp
DMF, 40 °C
Methanol, 25 °C
Reaction Time
12 Hours
6 Hours
Chemoselectivity
>99% (No benzylic cleavage)
>99% (No benzylic cleavage)
Yield & ee%
92% Yield, >98% ee (Chiral)
98% Yield, Racemic
Mechanistic & Workflow Visualizations
Bifunctional outer-sphere catalytic cycle of Ru-TsDPEN for asymmetric transfer hydrogenation.
Parallel experimental workflows for the chemoselective reduction of the bifunctional ketone.
References
Green chemistry: C–C coupling and asymmetric reduction by innovative catalysis
National Natural Science Foundation of China (NSFC)
URL: [Link]
The role of the aromatic ligand in the asymmetric transfer hydrogenation of the CN bond on Noyori's chiral Ru catalysts
ResearchGate
URL: [Link][3]
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst
ResearchGate
URL: [Link][1]
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In modern drug discovery, the demand for step-economic and atom-efficient synthetic routes has driven the developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
In modern drug discovery, the demand for step-economic and atom-efficient synthetic routes has driven the development of methodologies that utilize unactivated building blocks. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a highly versatile, bifunctional scaffold featuring both a benzylic alcohol and a valerophenone (pentan-1-one) core. Traditionally, benzylic alcohols required pre-activation into toxic halides or sulfonates prior to cross-coupling. However, recent breakthroughs in transition-metal catalysis enable the direct cross-coupling of the benzylic C–O bond[1].
This application note provides an authoritative guide on utilizing 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in advanced cross-coupling reactions. By leveraging the orthogonal reactivity of its functional groups, chemists can selectively functionalize the benzylic position while preserving the ketone for downstream structural elaboration.
Mechanistic Insights & Causality in Experimental Design
Direct Benzylic C–O Bond Activation
The direct use of benzylic alcohols in cross-coupling reactions bypasses stoichiometric halogenation, significantly improving the green chemistry profile of the synthesis. However, the oxidative addition of a low-valent metal (Pd(0) or Ni(0)) into the robust C(sp³)–O bond is thermodynamically challenging.
To overcome this activation barrier, specific catalytic systems are required:
Electronic Facilitation: The para-carbonyl group of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one exerts an electron-withdrawing effect across the aromatic system. This subtly weakens the benzylic C–O bond, making it more susceptible to oxidative addition compared to unactivated benzylic alcohols.
Palladium-Catalyzed Suzuki-Miyaura: Employs electron-rich phosphine ligands and a stoichiometric base (e.g., K₂CO₃) to facilitate the cleavage of the C–O bond via a transient metal-alkoxide intermediate[1].
Nickel-Catalyzed Cross-Electrophile Coupling (XEC): Utilizes a reductant-driven system (e.g., Mn dust) to generate a benzylic radical via single-electron transfer (SET). This radical is rapidly captured by an arylnickel(II) intermediate, forging the new C–C bond[2].
Orthogonal Reactivity & Chemoselectivity
A critical consideration when functionalizing this substrate is the potential interference of the pentan-1-one group. In strongly reductive environments, ketones can undergo undesired reduction to secondary alcohols. Therefore, mild reductants (like Mn dust) and highly selective Ni/Pd catalysts are deliberately chosen. This ensures the ketone remains intact, serving as a reliable handle for subsequent directed ortho-C–H activation or reductive amination.
Divergent synthetic pathways of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific monitoring and quenching steps to ensure reproducibility and high fidelity in yield reporting.
Protocol A: Palladium-Catalyzed Direct Suzuki-Miyaura Arylation
Objective: Construct a diarylmethane scaffold via direct coupling with arylboronic acids[3].
Causality: Toluene is selected as a non-polar solvent to suppress unwanted aldol-type side reactions of the ketone. K₂CO₃ is essential to activate the boronic acid and facilitate transmetalation.
Step-by-Step Methodology:
Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried 15 mL Schlenk tube with 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16–24 hours.
Validation & Monitoring: Monitor the consumption of the benzylic alcohol via TLC (Hexanes:EtOAc 4:1) or GC-MS. The appearance of a higher Rf spot indicates product formation.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and quench with distilled water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash column chromatography to isolate the functionalized diarylmethane.
Objective: Direct coupling with aryl halides utilizing a reductive cross-electrophile approach[2].
Causality: Ni-catalysis enables the coupling of two electrophiles by generating a benzylic radical intermediate. Manganese dust is chosen over zinc as it provides a milder reductive environment, preventing the reduction of the pentan-1-one moiety.
Step-by-Step Methodology:
Preparation: Under an inert atmosphere, combine 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv), NiCl₂(dme) (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) in a reaction vial.
Reductant & Additive: Add manganese dust (2.5 equiv) as the terminal reductant. Inject a catalytic amount of TMSCl (0.1 equiv) to facilitate the in situ activation of the benzylic alcohol.
Solvent Addition: Add anhydrous DMA (3.0 mL).
Reaction Execution: Stir the suspension vigorously at 60 °C for 24 hours.
Validation & Workup: Cool to room temperature. Carefully quench the reaction with 1M HCl (5 mL) to dissolve unreacted Mn dust and prevent emulsion formation. Extract with EtOAc (3 × 10 mL).
Purification: Dry the organic phase, concentrate in vacuo, and purify via chromatography.
Catalytic cycle for the Ni-catalyzed cross-electrophile arylation.
Quantitative Data Summary
The following table synthesizes the expected performance metrics for functionalizing 1-(4-(Hydroxymethyl)phenyl)pentan-1-one based on the outlined protocols.
Table 1: Quantitative Comparison of Cross-Coupling Methodologies
Parameter
Protocol A: Pd-Catalyzed Suzuki-Miyaura
Protocol B: Ni-Catalyzed Cross-Electrophile
Catalyst System
Pd(PPh₃)₄ (5 mol%)
NiCl₂(dme) (10 mol%) + dtbbpy
Coupling Partner
Arylboronic Acids
Aryl Halides (Br/I)
Activation Strategy
Base-mediated (K₂CO₃)
Reductant-mediated (Mn dust + TMSCl)
Ketone Tolerance
Excellent (No reduction observed)
Good (Requires strict temperature control)
Typical Yield Range
65% – 88%
55% – 82%
Primary Byproducts
Boronic acid homocoupling
Dehalogenated arenes
References
Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct Cross-Coupling of Benzyl Alcohols to Construct Diarylmethanes via Palladium Catalysis. Chemical Communications. [1]
Akkarasamiyo, S., Margalef, J., & Samec, J. S. M. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters. [3]
Wang, X., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. [2]
Li, Y., et al. (2025). Photoredox-Driven Deoxygenative Cross-Coupling of Alcohols with Carbonyl Compounds. ACS Catalysis. [4]
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-2026-04-09
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Compound Class: Substituted Phenyl Alkyl Ketone
Executive Summary & Mechanistic Rationale
The compound 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (C₁₂H₁₆O₂) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. It features two orthogonal reactive sites: a lipophilic pentanoyl (valeryl) chain containing a reactive ketone, and a para-substituted, polar hydroxymethyl group.
Isolating this compound to >99.5% purity presents a unique physicochemical challenge. The flexible, lipophilic pentyl chain significantly lowers the crystalline lattice energy, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization . Furthermore, crude synthetic mixtures typically contain ortho-substituted regioisomers. Because the ortho-isomer can form intramolecular hydrogen bonds between the hydroxymethyl group and the ketone, it exhibits a reduced polar surface area compared to the para-isomer. We exploit this exact causality in our chromatographic protocol to achieve baseline resolution before initiating a precisely controlled anti-solvent crystallization.
Physicochemical Profiling
Understanding the quantitative parameters of the target molecule is critical for designing a self-validating purification system.
Parameter
Value / Characteristic
Impact on Purification Strategy
Molecular Weight
192.26 g/mol
Standard mass-to-charge ratio for LC-MS tracking.
LogP (Predicted)
~2.8
Amphiphilic nature dictates a medium-polarity solvent system (EtOAc/Heptane).
H-Bond Donors/Acceptors
1 / 2
Para-OH interacts strongly with silica; ortho-impurity elutes faster.
Target Purity
> 99.5% (HPLC)
Requires dual-stage purification (Chromatography followed by Crystallization).
Phase Behavior
Prone to LLPS
Crystallization requires strict Metastable Zone Width (MSZW) control.
Process Workflow Visualization
The following workflow illustrates the integrated downstream processing strategy, transitioning from a complex crude mixture to a highly pure crystalline solid.
Fig 1: Integrated purification and crystallization workflow for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Objective: Remove lipophilic byproducts and ortho-regioisomers to achieve >95% purity prior to crystallization.
Mechanistic Note: Silica gel chromatography is employed here because the exposed silanol groups act as strong hydrogen-bond donors/acceptors. The target para-isomer's hydroxymethyl group is sterically unhindered, allowing strong adsorption to the stationary phase. Conversely, the ortho-isomer's intramolecular H-bonding masks its polarity, causing it to elute significantly earlier .
Step-by-Step Methodology:
Column Preparation: Pack a glass column with standard phase silica gel (40-63 µm) using Hexane as the slurry solvent. Maintain a silica-to-crude mass ratio of 30:1.
Sample Loading: Dissolve the crude 1-(4-(Hydroxymethyl)phenyl)pentan-1-one in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.
Gradient Elution:
Begin elution with 100% Hexane (2 column volumes) to flush highly non-polar impurities (e.g., unreacted alkylbenzenes).
Step the gradient to 90:10 Hexane:Ethyl Acetate. Monitor the elution of the ortho-isomer (Rf ≈ 0.6 in 70:30 Hexane:EtOAc).
Increase the gradient to 70:30 Hexane:Ethyl Acetate. The target para-isomer will elute in this window (Rf ≈ 0.3).
Self-Validating IPC (In-Process Control): Spot fractions on a silica TLC plate. Develop in 70:30 Hexane:EtOAc. Visualize using UV light (254 nm) and potassium permanganate (KMnO₄) stain. The target compound will appear as a UV-active spot that rapidly reduces KMnO₄ (due to the primary alcohol).
Concentration: Pool fractions containing the pure target compound and concentrate under reduced pressure (40 °C, 50 mbar) until a viscous, pale-yellow oil is obtained. Do not dry to a hard foam, as residual solvent aids the subsequent crystallization.
Protocol B: Anti-Solvent Crystallization with Seeding
Objective: Transition the enriched oil (>95%) to a highly pure crystalline solid (>99.5%) while actively preventing Liquid-Liquid Phase Separation (LLPS).
Mechanistic Note: To bypass the oiling-out boundary, we utilize an anti-solvent approach combined with controlled cooling and seeding. Ethyl acetate (EtOAc) acts as the good solvent (solubilizing the lipophilic tail), while Heptane acts as the anti-solvent (forcing the polar head out of solution). Seeding the solution within the Metastable Zone Width (MSZW) provides a low-energy nucleation surface, forcing the molecules into a crystalline lattice rather than an amorphous phase .
Step-by-Step Methodology:
Dissolution: Dissolve the enriched oil from Protocol A in Ethyl Acetate at a ratio of 2 mL/g of intermediate. Heat the jacketed reactor to 55 °C with moderate agitation (250 RPM).
Anti-Solvent Addition (Primary): Slowly dose Heptane into the reactor at 55 °C at a rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point). Immediately add 0.1 mL of EtOAc to clear the solution, placing the system just inside the metastable zone.
Seeding (Critical Step): Introduce 1% w/w of pure crystalline 1-(4-(Hydroxymethyl)phenyl)pentan-1-one seeds. Hold the temperature at 55 °C for 30 minutes to allow the seeds to mature and prevent secondary nucleation.
Cooling Ramp: Initiate a linear cooling ramp from 55 °C to 5 °C over 6 hours (approx. 0.14 °C/min). Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth rather than the formation of an oil phase .
Anti-Solvent Addition (Secondary): Once the slurry reaches 5 °C, dose an additional 3 mL/g of chilled Heptane over 1 hour to drive the crystallization to maximum yield.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (0 °C) mixture of 1:4 EtOAc:Heptane (1 mL/g).
Drying: Dry the crystals in a vacuum oven at 40 °C (< 10 mbar) for 12 hours to constant weight.
Analytical Validation and Release Specifications
To ensure the protocol acts as a self-validating system, the final isolated material must be subjected to rigorous analytical testing. The following table outlines the expected release specifications for pharmaceutical-grade intermediate.
Analytical Technique
Purpose
Acceptance Criteria
HPLC (Reverse Phase)
Determine chemical purity and quantify regioisomers.
> 99.5% (Area %); ortho-isomer < 0.1%
¹H NMR (400 MHz, CDCl₃)
Structural verification and residual solvent check.
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Available at:[Link]
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Available at:[Link]
Mullin, J. W. (2001). Crystallization (4th Ed.). Butterworth-Heinemann. Available at:[Link]
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press. Available at:[Link]
Application
Reagents for the oxidation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
An authoritative guide to the chemoselective oxidation of 1-(4-(hydroxymethyl)phenyl)pentan-1-one, tailored for researchers and drug development professionals. This document provides an in-depth analysis of reagent selec...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the chemoselective oxidation of 1-(4-(hydroxymethyl)phenyl)pentan-1-one, tailored for researchers and drug development professionals. This document provides an in-depth analysis of reagent selection and detailed protocols for achieving specific oxidative transformations of this bifunctional molecule.
Introduction: The Synthetic Challenge of a Bifunctional Molecule
1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a valuable synthetic intermediate characterized by two distinct, oxidizable functional groups: a primary benzylic alcohol and an aryl ketone. This duality presents a classic chemical selectivity challenge. The goal of any oxidative transformation on this substrate is not merely to perform an oxidation, but to precisely control which functional group reacts. This guide offers a strategic overview and detailed protocols for navigating this challenge, enabling the selective synthesis of three key derivatives: the corresponding aldehyde-ketone, the carboxylic acid-ketone, and the ester-alcohol.
Our approach is grounded in the principles of chemoselectivity, where the choice of reagent and reaction conditions dictates the outcome. We will explore mild, chromium-free options for the alcohol oxidation and the strategic application of the Baeyer-Villiger oxidation for the ketone, including necessary protective group chemistry to ensure success.
Caption: Standard workflow for mild oxidation of an alcohol to an aldehyde.
This protocol leverages the high selectivity and mild conditions of DMP, making it an excellent choice for laboratory-scale synthesis of 1-(4-formylphenyl)pentan-1-one.
[1]
Materials:
1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Dess-Martin Periodinane (DMP)
Dichloromethane (CH₂Cl₂, anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
10% aqueous sodium thiosulfate (Na₂S₂O₃)
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-(hydroxymethyl)phenyl)pentan-1-one (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.
[2]3. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.
Quenching: Upon completion, dilute the reaction mixture with an equal volume of CH₂Cl₂. Quench the excess DMP by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the organic layer becomes clear.
Workup: Separate the layers in a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(4-formylphenyl)pentan-1-one.
Synthesis of 4-(Pentanoyl)benzoic Acid (Acid-Ketone)
Oxidation to the carboxylic acid requires a stronger oxidizing agent. While reagents like Jones reagent can achieve this in one step, they are harsh and can lead to side reactions. [3]A more controlled and modern approach involves a two-step sequence: a mild oxidation to the aldehyde (as described above), followed by a selective oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is ideal for this second step, as it is highly selective for aldehydes.
Protocol 2: Two-Step Oxidation via Pinnick Conditions
Step A: Aldehyde Synthesis
First, convert 1-(4-(hydroxymethyl)phenyl)pentan-1-one to 1-(4-formylphenyl)pentan-1-one using the DMP or Swern oxidation protocol as described in Part 1.1. Purify the aldehyde before proceeding.
Step B: Pinnick Oxidation of the Aldehyde
Materials:
1-(4-Formylphenyl)pentan-1-one
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
2-Methyl-2-butene
tert-Butanol (t-BuOH) and water
Sodium sulfite (Na₂SO₃)
Hydrochloric acid (HCl, 1M)
Procedure:
Setup: Dissolve the aldehyde (1.0 eq.) in t-BuOH. Add 2-methyl-2-butene (4-5 eq.), which acts as a scavenger for the hypochlorite byproduct.
Reagent Solution: In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.
Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.
Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).
Quenching: Cool the mixture in an ice bath and quench excess oxidant by slowly adding an aqueous solution of sodium sulfite until a KI-starch paper test is negative.
Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude 4-(pentanoyl)benzoic acid can be purified by recrystallization or column chromatography.
Part 2: Selective Oxidation of the Ketone (Baeyer-Villiger)
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. [4][5]A critical aspect of this reaction is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl.
[6]
Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl
[7][8]
For 1-(4-(hydroxymethyl)phenyl)pentan-1-one, the two groups are the 4-(hydroxymethyl)phenyl (aryl) group and the butyl (primary alkyl) group. Based on the established migratory aptitude, the aryl group will preferentially migrate, leading to the insertion of oxygen between the carbonyl and the aromatic ring.
The Challenge: The most common reagent for the Baeyer-Villiger oxidation is meta-chloroperoxybenzoic acid (m-CPBA). [9][10]However, m-CPBA can also oxidize the primary alcohol on the substrate. To achieve selectivity, the alcohol must be temporarily protected.
Dissolve the protected ketone (1.0 eq.) in anhydrous CH₂Cl₂.
Add m-CPBA (1.5 eq.) portion-wise at 0 °C.
[10]3. Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor by TLC. The reaction may take several hours to days.
Upon completion, quench by washing with saturated NaHCO₃ solution, followed by a sodium sulfite solution to remove excess peroxide.
Separate the organic layer, dry over Na₂SO₄, and concentrate to get the crude protected ester.
Step C: Deprotection of the Silyl Ether
Materials:
Crude protected ester
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
Tetrahydrofuran (THF)
Procedure:
Dissolve the crude protected ester in THF.
Add TBAF solution (1.2 eq.) at 0 °C.
Stir at room temperature for 1-2 hours, monitoring by TLC.
Quench with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the final product, 4-(hydroxymethyl)phenyl pentanoate, by flash column chromatography.
References
Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin. Retrieved from [Link]
Yadav, V., & Singh, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
Hajipour, A. R., et al. (2000). An Efficient and Selective Oxidation of Benzylic Alcohols to the Corresponding Carbonyl Compounds under Solvent-Free Conditions. The Chemical Society of Japan. Retrieved from [Link]
ChemistryViews. (2017). The Oxidation of Alcohols. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
Chemistry Steps. (n.d.). Ketones to Esters. Retrieved from [Link]
Shirini, F., et al. (2007). Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. Journal of the Chinese Chemical Society. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
OrgoSolver. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]
Organic Chemistry Portal. (2006). New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins. Retrieved from [Link]
Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Retrieved from [Link]
Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]
Scribd. (n.d.). PCC Oxidation of Alcohols Study. Retrieved from [Link]
The Reaction Guy. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
ACS Publications. (2018). Acid/Base-Co-catalyzed Formal Baeyer–Villiger Oxidation Reaction of Ketones: Using Molecular Oxygen as the Oxidant. Organic Letters. Retrieved from [Link]
Chemistry LibreTexts. (2023). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Retrieved from [Link]
ACS Publications. (2010). CCl3CN: A Crucial Promoter of mCPBA-Mediated Direct Ether Oxidation. Organic Letters. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Retrieved from [Link]
University of Washington. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Improving reaction yield in 1-(4-(Hydroxymethyl)phenyl)pentan-1-one synthesis
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the optimized synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the optimized synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
Rather than providing a basic recipe, this guide deconstructs the causality behind each synthetic choice. We utilize a highly efficient three-phase approach: Silyl Protection , Weinreb Amide Grignard Coupling , and Resin-Scavenged Deprotection . This route prevents the classic pitfalls of over-addition and product loss due to aqueous emulsions.
Mechanistic Strategy & Workflow
To synthesize 1-(4-(Hydroxymethyl)phenyl)pentan-1-one with high fidelity, we must navigate the nucleophilic vulnerability of the target's functional groups.
Why Protect? The primary alcohol on the starting material (4-bromobenzyl alcohol) will instantly quench Grignard reagents, forming an insoluble magnesium alkoxide that halts the reaction. We utilize a tert-butyldimethylsilyl (TBS) ether because it is highly robust to strongly basic organometallic conditions[1].
Why Weinreb Amide? Standard ester electrophiles (like methyl valerate) suffer from double Grignard addition, yielding tertiary alcohols. By coupling our Grignard reagent with N-methoxy-N-methylpentanamide (a Weinreb amide), we form a stable 5-membered cyclic magnesium chelate. This chelate resists further nucleophilic attack and only collapses to the desired ketone upon aqueous quenching,[2].
Why Resin Workup? Standard tetrabutylammonium fluoride (TBAF) deprotection leaves behind tetrabutylammonium salts. Because our final product is amphiphilic (containing both a polar hydroxymethyl group and a lipophilic pentyl chain), aqueous extraction leads to severe emulsions and yield loss. We bypass this using a 3[3].
Process Visualization
Workflow and troubleshooting decision tree for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one synthesis.
Yield Optimization Data
The following table summarizes our internal benchmarking for critical reaction variables. Adhering to the optimized conditions prevents the accumulation of difficult-to-separate impurities.
Reaction Phase
Variable Optimized
Sub-optimal Condition
Optimized Condition
Yield Improvement
Grignard Coupling
Temperature Control
Addition at 25 °C
Addition at 0 °C, warm to RT
62% → 94%
Grignard Coupling
Reagent Stoichiometry
1.05 equivalents
1.20 equivalents
78% → 94%
TBS Deprotection
TBAF Workup Method
Aqueous Extraction
Dowex Resin / CaCO₃ Scavenging
68% → 95%
Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: TBS Protection of 4-Bromobenzyl Alcohol
Setup: In an oven-dried flask under argon, dissolve 4-bromobenzyl alcohol (1.0 equiv) in anhydrous DMF (0.5 M).
Reagent Addition: Add imidazole (2.2 equiv). Once dissolved, add TBSCl (1.1 equiv) portion-wise at 0 °C. The imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive TBS-imidazole intermediate[1].
Reaction: Stir at room temperature for 2 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.2) should completely convert to a non-polar spot (Rf ~0.8).
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, and wash with brine. Dry over Na₂SO₄ and concentrate to yield the TBS ether.
Grignard Initiation: Suspend magnesium turnings (1.3 equiv) in anhydrous THF. Add a crystal of iodine and 5% of the TBS-protected 4-bromobenzyl alcohol. Heat gently until the iodine color fades, indicating initiation.
Grignard Formation: Add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
Coupling: Cool the Grignard solution strictly to 0 °C. Dropwise, add N-methoxy-N-methylpentanamide (1.0 equiv) dissolved in THF.
Validation Check: Quench a 0.1 mL aliquot in sat. NH₄Cl and check via LC-MS. You should observe the mass of the TBS-protected ketone.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry, and concentrate.
Protocol C: Resin-Scavenged TBAF Deprotection
Deprotection: Dissolve the TBS-protected ketone in THF (0.2 M). Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at room temperature. Stir for 2 hours.
Resin Scavenging: Instead of aqueous extraction, add Dowex 50WX8-400 resin (H⁺ form, 3.0 equiv) and powdered CaCO₃ (3.0 equiv) directly to the THF solution[3].
Filtration: Stir for 1 hour until the solution is neutral. Filter the suspension through a pad of Celite.
Isolation: Concentrate the filtrate under reduced pressure to yield analytically pure 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Troubleshooting & FAQs
Q: My Grignard formation is failing to initiate, and the solution remains brown from the iodine. What is the cause?A: Aryl bromides can be sluggish to initiate. Ensure your THF is strictly anhydrous (<10 ppm water). If iodine fails, add 0.05 equivalents of 1,2-dibromoethane. The entrainment effect of forming ethylene gas will mechanically clean the magnesium oxide layer and force initiation.
Q: I am observing a tertiary alcohol byproduct in my LC-MS after the Weinreb coupling. How do I prevent over-addition?A: The primary advantage of a Weinreb amide is the formation of a stable tetrahedral intermediate that prevents over-addition[2]. However, this intermediate can prematurely collapse into a ketone before the aqueous quench if the reaction temperature exceeds 10 °C. Ensure your Grignard addition is performed strictly at 0 °C and do not let the reaction run longer than necessary (typically 1-2 hours is sufficient).
Q: During the TBS protection step, TLC shows incomplete conversion even after 12 hours. Should I add more TBSCl?A: Adding more TBSCl will not help if the reactive intermediate is stalling. Steric hindrance or trace moisture can slow the reaction. Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophilic catalyst compared to imidazole and will rapidly drive the silylation to completion.
Q: Can I skip the resin workup and just use a standard aqueous extraction for the TBAF deprotection?A: It is highly discouraged. The target molecule, 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, possesses a polar hydrogen-bonding group (hydroxymethyl) and a lipophilic tail (pentyl group). This structure acts as a surfactant. When combined with the tetrabutylammonium salts generated by TBAF, it will form a severe, unbreakable emulsion in the separatory funnel, leading to drastic yield losses. The resin/CaCO₃ method completely circumvents this physical chemistry issue[3].
References
Kishi, Y. et al. Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters - ACS Publications. Available at: [Link]
ACS Publications. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Welcome to the Application Science Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of1[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of1[1].
The most scalable industrial route for this Active Pharmaceutical Ingredient (API) intermediate involves the benzylic bromination of 2[2], followed by a biphasic hydrolysis of the resulting bromide. While conceptually straightforward, this two-step pathway is highly prone to regioselectivity failures, over-oxidation, and dimerization. This guide provides mechanistic troubleshooting, quantitative analytical markers, and a self-validating protocol to ensure absolute control over your impurity profile.
Process Visualization: Mechanistic Pathways & Impurity Branching
To troubleshoot effectively, we must first map where the process diverges from the target pathway. The diagram below illustrates the critical junctions where Impurities A, B, and C are generated.
Fig 1. Mechanistic pathways leading to the target API and common process impurities.
Quantitative Analytical Profiling
Use the following table to identify process deviations during your in-process control (IPC) HPLC/MS runs.
Compound
Process Role
HPLC RRT
MS [M+H]+ (m/z)
Mechanistic Origin
4'-Methylvalerophenone
Starting Material
1.35
177.1
N/A
1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Target API
1.00
193.1
Benzylic Hydrolysis
2-Bromo-1-(4-methylphenyl)pentan-1-one
Impurity A
1.50
255.0 / 257.0
Acid-catalyzed enolization
Bis(4-valerylbenzyl) ether
Impurity B
1.85
367.2
Intermolecular
SN2
dimerization
4-Valerylbenzaldehyde
Impurity C
1.12
191.1
Over-bromination / Kornblum
Troubleshooting Q&A
Q: I am observing a critical impurity at RRT 1.50 (m/z 255/257). It co-elutes closely with my benzylic bromide intermediate. What is causing this?A: This is Impurity A , indicating a failure in regioselectivity. The bromination of 4'-methylvalerophenone can proceed via two competing pathways: a kinetic radical pathway (desired) and a thermodynamic ionic pathway (undesired).
Causality: Trace amounts of hydrogen bromide (HBr) generated during the reaction act as an acid catalyst, promoting the enolization of the pentan-1-one moiety. Once the enol forms, it rapidly reacts with electrophilic bromine species to yield the alpha-bromo ketone. This exact alpha-bromination pathway is deliberately exploited in the synthesis of3[3], but it is detrimental here.
Resolution: To suppress the ionic pathway, you must strictly maintain a neutral to slightly basic environment. Add 0.1 equivalents of anhydrous potassium carbonate (
K2CO3
) to the reaction mixture. This acts as an insoluble acid scavenger, neutralizing trace HBr without interfering with the radical propagation initiated by AIBN.
Q: During the hydrolysis of the benzylic bromide intermediate, my yield of the target alcohol drops, and a heavy impurity at RRT 1.85 (m/z 367) appears. How do I resolve this?A: This is Impurity B , a classic dimerization artifact.
Causality: The hydrolysis of the benzylic bromide generates the target benzylic alcohol. Under basic conditions, a fraction of this alcohol exists as a highly nucleophilic alkoxide. If the concentration of unreacted benzylic bromide in the system is high, the alkoxide will undergo an intermolecular
SN2
attack on the bromide, forming the bis-ether dimer.
Resolution: You must enforce pseudo-first-order kinetics by maintaining a near-zero steady-state concentration of the benzylic bromide. Do not add the base to the bromide. Instead, perform an inverse addition : add the benzylic bromide solution dropwise into a large, heated excess of the aqueous base.
Q: My final isolated product contains ~5% of an aldehyde impurity (RRT 1.12). Is this from air oxidation during drying?A: No, this is Impurity C , and it originates from over-bromination in Step 1, not downstream air oxidation.
Causality: If the stoichiometry of N-Bromosuccinimide (NBS) exceeds 1.05 equivalents, the highly reactive benzylic radical can undergo a second substitution, forming a gem-dibromide (1-(4-(dibromomethyl)phenyl)pentan-1-one). During the subsequent hydrolysis step, the gem-dibromide rapidly hydrolyzes and collapses into the corresponding aldehyde.
Resolution: Strictly limit NBS to 1.00 - 1.02 equivalents. It is better to leave 2% unreacted starting material (which is easily purged during crystallization) than to generate the gem-dibromide, which leads to an aldehyde that is notoriously difficult to separate from the target alcohol due to similar polarity.
Optimized Self-Validating Protocol
To guarantee high purity and prevent the formation of the impurities discussed above, implement the following step-by-step methodology.
Phase 1: Regioselective Radical Bromination
Setup: Charge a dry, nitrogen-flushed reactor with 4'-methylvalerophenone (1.0 eq) and anhydrous acetonitrile (10 volumes). Note: Acetonitrile is preferred over traditional hazardous solvents like
CCl4
.
Self-Validation Check: Before heating, spot the slurry on wetted pH paper. It must read ~pH 8. If neutral or acidic, add additional
K2CO3
. This guarantees the suppression of the enolization pathway.
Propagation: Heat the mixture to 75°C for 3 hours. Monitor via HPLC until the starting material is <2%.
Filtration: Cool to 20°C and filter off the succinimide byproduct and inorganic salts. The filtrate contains the intermediate 1-(4-(bromomethyl)phenyl)pentan-1-one.
Phase 2: Biphasic Hydrolysis
Buffer Preparation: In a separate reactor, prepare a hydrolysis buffer of 0.5 M
NaHCO3
in a 1:1 (v/v) mixture of Water and Tetrahydrofuran (THF). Heat to 65°C.
Inverse Addition (Critical Step): Add the organic filtrate from Step 5 dropwise into the heated buffer over 2-3 hours.
Self-Validation Check: Monitor the biphasic interface. A transient milky emulsion should form with each drop and clear rapidly. If the emulsion persists, pause the addition. This visual cue ensures the local concentration of bromide remains low, preventing Impurity B.
Workup: Once addition is complete, stir for 1 hour. Cool to room temperature, separate the phases, and extract the aqueous layer with Ethyl Acetate.
Crystallization: Dry the combined organics over
Na2SO4
, concentrate under vacuum, and crystallize the crude product from a 1:4 mixture of Ethyl Acetate/Heptane to yield pure 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
References
Benchchem. "1-(4-(Hydroxymethyl)phenyl)pentan-1-one". Benchchem Chemical Database. 1
PubChem. "4'-Methylvalerophenone | C12H16O | CID 74284". National Institutes of Health (NIH). 2
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors". Journal of Medicinal Chemistry / Scribd.3
Optimizing solvent selection for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one extraction
Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) optimization. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of extracting 1-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE) optimization. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of extracting 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
This guide bypasses generic advice to focus on the causality of solvent dynamics, offering self-validating protocols and field-proven troubleshooting strategies to ensure high recovery and purity in your drug development workflows.
Molecule Profiling & The Causality of Solvent Selection
To optimize extraction, we must first deconstruct the analyte. 1-(4-(Hydroxymethyl)phenyl)pentan-1-one exhibits a dual-nature (amphiphilic) structure:
Lipophilic Domain: The aromatic benzene ring and the aliphatic pentanoyl tail drive the molecule's affinity for non-polar environments.
Hydrophilic Domain: The para-substituted hydroxymethyl group (–CH₂OH) acts as a strong hydrogen bond donor and acceptor, heavily influencing its aqueous solubility.
The Causality of Solvent Choice:
The fundamental principle of LLE relies on the partition coefficient (
LogP
), which dictates how a solute distributes between two immiscible phases1[1]. Because of the polar hydroxyl group, highly non-polar solvents (e.g., pure hexane) will result in poor recovery, as the molecule will partially remain in the aqueous phase to satisfy its hydrogen-bonding potential. Conversely, highly polar solvents (e.g., methanol) are water-miscible and cannot form the required biphasic system.
Therefore, the rule of thumb is to match the polarity of the analyte with the polarity of the extraction solvent2[2]. Moderately polar, water-immiscible solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are optimal for this target.
Quantitative Solvent Comparison Data
Table 1: Physicochemical properties of common LLE solvents and their predicted efficacy for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one extraction.
Solvent
Polarity Index
Density (g/mL)
Water Solubility
Expected Target Recovery
Causality / Mechanism
Ethyl Acetate
4.4
0.90 (Top Layer)
~8%
High (>90%)
Hydrogen bond acceptor capabilities perfectly solvate the target's hydroxyl group.
Dichloromethane
3.1
1.33 (Bottom Layer)
~1.3%
High (>85%)
Excellent solvation of the aromatic/aliphatic domains; easy to concentrate.
Hexane
0.1
0.66 (Top Layer)
<0.1%
Low (<40%)
Lacks dipole/H-bonding to overcome the target's aqueous affinity.
MTBE
2.5
0.74 (Top Layer)
~4.8%
Moderate (~75%)
Good phase separation, but lower polarity may require multiple extractions.
Self-Validating Extraction Protocol
To ensure trustworthiness, this protocol is designed as a closed-loop, self-validating system. It includes internal analytical checks to guarantee that mass transfer is complete before moving to downstream processing.
Step 1: Aqueous Matrix Preparation & Salting Out
Action: Dilute your crude reaction mixture in distilled water. Add solid Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) until the solution is saturated (approx. 3-5M).
Causality: Adding high concentrations of simple salts reduces the solubility of the partially hydrophilic target in the aqueous phase, artificially driving the partition coefficient in favor of the organic solvent 2[2].
Step 2: Solvent Addition & Agitation
Action: Add Ethyl Acetate at a 1:3 (Organic:Aqueous) volume ratio. Seal the vessel and invert gently in a figure-eight motion for 2-3 minutes. Do not shake vigorously.
Causality: Gentle swirling maximizes the interfacial surface area for mass transfer while preventing the formation of stable emulsions caused by surfactant-like impurities 3[3].
Step 3: Phase Separation & Self-Validation Check
Action: Allow the phases to separate completely. Draw off the organic (top) layer.
Validation Check: Before discarding the aqueous layer, spot 1 µL of the aqueous phase alongside your organic phase on a Silica Gel TLC plate (Eluent: 70:30 Hexane:EtOAc). Visualize under UV (254 nm).
Causality: If the target ketone is visible in the aqueous track, the partition equilibrium was not exhausted. Perform a second extraction with fresh EtOAc. If the track is clear, the protocol has validated its own completion.
Step 4: Washing & Drying
Action: Wash the combined organic layers with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Optimized Liquid-Liquid Extraction Workflow with Self-Validating Feedback Loop.
Troubleshooting Guides & FAQs
Q: I am experiencing a thick emulsion layer between my organic and aqueous phases. How do I break it?A: Emulsions are a common LLE bottleneck, typically occurring when the sample matrix contains surfactant-like molecules (e.g., residual phase-transfer catalysts, proteins, or fatty acids) that possess mutual solubility in both phases3[3].
Immediate Fix: Add a small amount of saturated brine to increase the ionic strength of the aqueous layer, forcing the surfactant-like molecules into one distinct phase. Alternatively, adding a small volume of a different organic solvent (like a few mL of methanol or DCM) can alter the density profile and break the emulsion 3[3].
Preventative: Transition from vigorous shaking to gentle swirling during the mixing phase.
Q: My recovery of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is plateauing at 60%. How can I improve the yield?A: A 60% recovery indicates that the partition coefficient (
K
) is not sufficiently biased toward the organic phase. The polar hydroxymethyl group is likely anchoring the molecule in the water.
Solution: First, ensure your aqueous phase is fully saturated with salt (salting out). Second, increase the ratio of organic extraction solvent to aqueous sample. A ratio of up to 7:1 is considered a generic optimum for highly stubborn matrices 1[1]. Performing three successive extractions with smaller volumes (e.g., 3 x 50 mL) is mathematically proven to be more efficient than one large extraction (1 x 150 mL).
Q: How does pH manipulation affect the extraction of this specific ketone?A: 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a neutral molecule under standard conditions (the pKa of the aliphatic hydroxyl group is >14). Therefore, manipulating the pH will not ionize the target analyte. However, pH manipulation is highly effective for selectivity . By adjusting the aqueous pH to a highly basic (pH > 11) or acidic (pH < 3) state, you can selectively ionize basic or acidic impurities respectively, trapping them in the aqueous layer while your neutral target safely partitions into the organic phase2[2].
LLE Troubleshooting Decision Matrix for Analyte Recovery and Purity.
References
Taylor, Tony. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols", LCGC International. Available at:[Link]
"Liquid-Liquid Extraction Techniques Principles and Optimisation", Element Lab Solutions. Available at:[Link]
"Tips for Troubleshooting Liquid–Liquid Extractions", LCGC International. Available at:[Link]
Technical Support Center: Solubilization Strategies for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing formulation challenges with 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing formulation challenges with 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
Compound Profile & The Solubilization Challenge:
This molecule features a polar hydroxymethyl head group (-CH₂OH) and a highly lipophilic pentan-1-one tail. This structural dichotomy causes it to behave as a poorly water-soluble compound. When introduced to aqueous media, the hydrophobic pentyl chain disrupts the hydrogen-bonding network of water. The high thermodynamic cost of forming a cavity in the water structure to accommodate this non-polar chain makes dissolution highly unfavorable, leading to rapid precipitation[1].
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 1-(4-(Hydroxymethyl)phenyl)pentan-1-one crash out of solution when I dilute a DMSO stock into aqueous buffers (e.g., PBS)?A1: Uncontrolled precipitation upon dilution is a classic failure mode for lipophilic compounds relying solely on organic solvents[2]. While DMSO perfectly solvates the pentyl chain, diluting it into PBS rapidly drops the local organic solvent concentration. The aqueous system effectively "squeezes out" the non-polar solute because the thermodynamic penalty of keeping the hydrophobic tail hydrated is too high[1].
Actionable Fix: Avoid direct step-down dilutions. Instead, utilize a ternary co-solvent system (incorporating surfactants) or shift to cyclodextrin complexation to shield the hydrophobic tail.
Q2: I need to test this compound in cell culture assays. How can I solubilize it without exceeding 0.1% DMSO to avoid cytotoxicity?A2: For solvent-sensitive biological assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD acts as a molecular carrier by encapsulating the lipophilic pentyl chain within its hydrophobic internal cavity[3]. This inclusion complexation is a spontaneous process driven by the entropically favorable displacement of high-enthalpy water molecules from the CD cavity[3]. The resulting complex exposes a hydrophilic exterior to the aqueous media, maintaining the drug in solution without the need for toxic organic solvents[4].
Q3: What if cyclodextrins and co-solvents fail to achieve the high concentrations required for in vivo dosing?A3: If molecular dispersion techniques reach their limit, you must shift to particulate dispersion via nanosuspensions . By utilizing high-shear milling to reduce the compound to a sub-micron particle size, you exponentially increase the specific surface area. According to the Noyes-Whitney equation, this dramatically accelerates the dissolution rate, enabling high-dose administration while maintaining physical stability in aqueous environments[4].
Part 2: Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for distinguishing between a true molecular solution and an unstable colloidal suspension.
Protocol A: HP-β-CD Inclusion Complexation
Mechanism: Thermodynamic encapsulation of the pentyl chain.
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
Addition: Add solid 1-(4-(Hydroxymethyl)phenyl)pentan-1-one to the CD solution in a 1:2 (Drug:CD) molar ratio.
Equilibration (Critical Step): Stir the suspension continuously at room temperature for 48 hours. Causality: Inclusion complexation is an equilibrium process. Extended stirring is mandatory to allow the thermodynamic displacement of cavity-bound water molecules by the lipophilic tail[3].
Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed solid drug.
Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation: Shine a laser pointer through the filtrate. The absence of a Tyndall effect (light scattering) confirms a true molecular dispersion. Quantify the final solubilized concentration via HPLC-UV.
Mechanism: Dielectric constant reduction and interfacial tension lowering.
Primary Solvation: Dissolve the compound entirely in 100% PEG-400 to achieve the primary stock concentration.
Surfactant Addition: Add 5% (v/v) Tween 80 to the stock. Causality: The surfactant lowers the interfacial tension, significantly reducing the nucleation rate and preventing immediate crystal growth when introduced to water[2].
Aqueous Integration: Gradually add the aqueous buffer dropwise under continuous, high-speed vortexing.
Self-Validation: Monitor the solution visually for opalescence. If cloudiness appears, the solvent capacity has been exceeded, indicating that the drug is precipitating[2]. Adjust the final water fraction accordingly.
Part 3: Comparative Data Presentation
The following table summarizes the expected performance of various solubilization techniques when applied to lipophilic phenyl-alkyl ketones like 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Solubilization Technique
Primary Mechanism
Expected Solubility Enhancement
Aqueous Stability (Post-Dilution)
Optimal Downstream Application
Co-solvency (10% DMSO)
Dielectric constant reduction
10x – 50x
Low (High precipitation risk)
In vitro enzymatic assays
Ternary System (PEG/Tween)
Interfacial tension lowering
50x – 100x
Moderate (Metastable)
Short-term in vivo IV dosing
HP-β-CD Complexation
Hydrophobic cavity encapsulation
100x – 500x
High (Thermodynamically stable)
Cell culture & in vivo dosing
Nanosuspension
Surface area expansion (Noyes-Whitney)
>1000x (Apparent)
High (If stabilized with polymers)
High-dose oral / IV formulation
Part 4: Visualizations
Workflow: Solubilization Strategy Decision Matrix
Decision matrix for selecting the optimal solubilization strategy based on application.
Mechanism: Cyclodextrin Inclusion Complexation
Thermodynamic mechanism of HP-β-CD inclusion complex formation with the target compound.
Technical Support Center: Scale-Up Manufacturing of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Welcome to the Process Chemistry Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one .
The most scalable and economically viable synthetic route for this Active Pharmaceutical Ingredient (API) intermediate involves a three-step sequence:
Friedel-Crafts Acylation of toluene with valeryl chloride.
Radical Benzylic Bromination using N-Bromosuccinimide (NBS).
Biphasic Hydrolysis of the resulting benzylic bromide to the final hydroxymethyl product.
Synthetic workflow for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one from toluene.
Section 1: Friedel-Crafts Acylation (Toluene to 4-Methylvalerophenone)
Q1: During our 50-kg scale-up, we observed a sudden, uncontrollable temperature spike 30 minutes after initiating the valeryl chloride feed. How do we prevent this thermal runaway?A: You are experiencing a classic delayed initiation exotherm. In Friedel-Crafts acylation, the acyl chloride forms a highly reactive acylium ion complex with the Lewis acid (AlCl₃)[1]. At lower temperatures (e.g., <0 °C), this complexation occurs, but the electrophilic attack on the toluene ring may be kinetically stalled. As unreacted valeryl chloride accumulates in the reactor, a slight ambient temperature increase eventually triggers the reaction, releasing the pent-up enthalpy all at once[2].
Solution: Implement a continuous dosing strategy with real-time reaction calorimetry. Maintain the jacket temperature precisely and ensure the initial dosing is small. You must verify that the exotherm has begun (reaction initiation) before proceeding with the bulk addition.
Q2: Our crude 4-methylvalerophenone contains ~15% of the ortho-isomer. How do we improve para-selectivity?A: Regioselectivity is governed by the steric bulk of the acylium ion and the thermodynamics of the transition state. Valeryl chloride generates a linear, relatively flexible acylium intermediate. To enhance para-selectivity, lower the reaction temperature to 0–5 °C to favor the thermodynamically stable para-isomer. Using a slightly more sterically demanding solvent like 1,2-dichloroethane (DCE) instead of neat toluene can improve the para:ortho ratio to >95:5.
Charge the reactor with Toluene (5.0 eq) and anhydrous AlCl₃ (1.1 eq).
Cool the suspension to 0–5 °C under dry N₂.
Begin dosing Valeryl Chloride (1.0 eq) at a rate of 0.1 eq/hour.
Validation Checkpoint: Monitor the internal temperature (Tr). Do strictly halt dosing at 10% volume until a ΔT of +2 °C is observed, confirming reaction initiation.
Continue dosing over 4 hours, maintaining Tr < 10 °C.
Quench by reverse addition into ice-water (highly exothermic), keeping Tr < 25 °C.
Separate phases, wash the organic layer with 1M HCl, then brine. Distill excess toluene to yield 4-methylvalerophenone.
Section 2: Benzylic Bromination (NBS Scale-Up)
Q3: We are experiencing thermal runaway during the NBS bromination of 4-methylvalerophenone. How do we manage the heat of reaction at scale?A: Radical bromination with N-Bromosuccinimide (NBS) is notoriously exothermic. Calorimetric studies on benzylic brominations reveal a reaction heat of approximately −46 kJ/kg, corresponding to an adiabatic temperature rise (ΔTad) of 23 K[3]. If NBS is added in a single batch and cooling fails, the Maximum Temperature of Synthesis Reaction (MTSR) can easily exceed 48 °C, triggering violent decomposition[3].
Solution: Transition from batch addition to a continuous flow photochemical process[4]. In a continuous flow photoreactor, the high surface-area-to-volume ratio allows for instantaneous heat dissipation[5].
Q4: Our impurity profile shows 8-10% of the dibrominated byproduct. How can we minimize over-bromination?A: Dibromination occurs when the local concentration of the active brominating species (Br₂ generated in situ from NBS) is too high[6]. To suppress this, strictly limit NBS to 1.01–1.05 equivalents[4]. Furthermore, continuous flow reactors provide excellent control over residence time, ensuring the reaction is quenched immediately upon consumption of the starting material, significantly reducing over-bromination[4].
Continuous flow photochemical setup for safe benzylic bromination.
Prepare a 0.5 M solution of 4-methylvalerophenone and NBS (1.05 eq) in acetonitrile[5].
Pump the mixture through a continuous-flow photoreactor equipped with a 400 nm LED light source.
Set the flow rate to achieve a residence time of 15 minutes at a reactor temperature of 40 °C[5].
Validation Checkpoint: Route the output through an inline IR flow cell (Process Analytical Technology). The system is validated when the benzylic C-H stretch disappears, confirming <1% unreacted starting material.
Pass the effluent through a column of basic alumina to scavenge the succinimide byproduct and residual HBr[4].
Section 3: Hydrolysis to Final API
Q5: During the hydrolysis of the benzylic bromide, we see significant formation of a bis-benzyl ether impurity. What causes this and how is it prevented?A: The bis-benzyl ether forms via a Williamson ether-type condensation between the newly formed benzylic alcohol (1-(4-(hydroxymethyl)phenyl)pentan-1-one) and the unreacted benzylic bromide starting material. This bimolecular side reaction is exacerbated by high concentrations of the alcohol and high pH.
Solution: Run the reaction under strictly biphasic conditions (e.g., Toluene/Water) using a mild base like Na₂CO₃ instead of NaOH. The biphasic system keeps the concentration of the nucleophilic alkoxide low in the organic phase. Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate hydroxide transfer without driving etherification.
Protocol 3: Biphasic Hydrolysis
Dissolve 1-(4-(bromomethyl)phenyl)pentan-1-one in Toluene (10 volumes).
Add an equal volume of 10% aqueous Na₂CO₃ containing 1 mol% TBAB.
Heat the biphasic mixture to 80 °C under vigorous agitation (minimum 500 rpm to ensure maximum interfacial area).
Validation Checkpoint: Sample the organic phase every 2 hours. The reaction is complete when the bromide intermediate is <0.5% by HPLC.
Cool to room temperature and separate the aqueous layer.
Wash the organic layer with water, then crystallize the product by adding heptane and cooling to 0 °C.
Data Presentation: Quantitative Scale-Up Parameters
Process Step
Parameter
Value / Target
Consequence of Deviation
Friedel-Crafts
Initial Dosing Temp
0–5 °C
>10 °C increases ortho-isomer formation; <0 °C stalls initiation.
Friedel-Crafts
Heat of Reaction
Highly Exothermic
Failure to control dosing leads to thermal runaway and solvent boiling.
Technical Support Center: Chromatographic Resolution of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one and Byproducts
Welcome to the Advanced Chromatography Support Center. The separation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one from its synthetic byproducts—such as positional isomers, over-oxidation products (e.g., 4-pentanoylbenzoic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. The separation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one from its synthetic byproducts—such as positional isomers, over-oxidation products (e.g., 4-pentanoylbenzoic acid), and reduction remnants—presents unique analytical challenges. The combination of a polar hydrogen-bonding hydroxyl group and a hydrophobic pentanoyl chain requires precise control over stationary phase chemistry and mobile phase thermodynamics.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution and Gaussian peak shapes.
Method Optimization Workflow
Fig 1. Chromatographic optimization workflow for aromatic ketone byproducts.
Troubleshooting FAQs
Q1: Why do the ortho, meta, and para isomers of the hydroxymethylphenyl ketone co-elute on a standard C18 column?A1: C18 stationary phases separate analytes primarily based on dispersive hydrophobic interactions. Because the ortho, meta, and para isomers of 1-(hydroxymethyl)phenylpentan-1-one possess identical molecular weights and nearly indistinguishable hydrophobic surface areas, a C18 column cannot adequately differentiate them[1].
Solution: Transition to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases provide orthogonal retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and shape selectivity—which are highly sensitive to the spatial arrangement of the functional groups on the aromatic ring[1][2].
Q2: I am observing severe peak tailing for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one. How can I achieve a Gaussian peak shape?A2: Peak tailing in this molecule is driven by the highly polar hydroxymethyl (-CH₂OH) group acting as a hydrogen bond donor. It interacts strongly with residual, unendcapped silanol groups (Si-OH) on the silica support. At a neutral pH, these silanols can ionize (Si-O⁻), creating secondary ion-exchange interactions that delay the elution of a fraction of the analyte[3][4].
Solution: Add a volatile organic acid (e.g., 0.1% Formic Acid) to both your aqueous and organic mobile phases. This lowers the pH to ~2.7, protonating the silanols into a neutral state and effectively suppressing the secondary interactions[4].
Fig 2. Logical mechanism of silanol-induced peak tailing and acid-mediated resolution.
Q3: How do I separate the over-oxidation byproduct (4-pentanoylbenzoic acid) from the main product?A3: The oxidation of the hydroxymethyl group yields a carboxylic acid. In an unbuffered mobile phase, this acid partially ionizes, leading to broad or split peaks. By implementing the acidic mobile phase (0.1% Formic Acid) recommended above, you keep the 4-pentanoylbenzoic acid fully protonated (neutral). This increases its hydrophobicity, causing it to elute later than the more polar 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, ensuring baseline resolution.
Q4: Should I use Methanol or Acetonitrile as the organic modifier when using a Phenyl-Hexyl column?A4: Methanol is strongly recommended. Acetonitrile contains π-electrons (C≡N) that can compete with the stationary phase's phenyl rings, dampening the π-π interactions between the column and your aromatic analytes. Methanol, being a protic solvent without π-electrons, allows the π-π interactions between the analyte and the Phenyl-Hexyl phase to dominate, maximizing the resolution of the positional isomers.
Quantitative Data Summaries
The following table summarizes expected chromatographic performance metrics when optimizing the separation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one and its byproducts.
Stationary Phase
Organic Modifier
Additive
Peak Asymmetry (
As
)
Isomer Resolution (
Rs
)
Acid Byproduct Retention
C18 (Standard)
Acetonitrile
None
1.8 - 2.4 (Severe Tailing)
< 1.0 (Co-elution)
Poor (Split Peaks)
C18 (Standard)
Acetonitrile
0.1% FA
1.1 - 1.3 (Good)
< 1.0 (Co-elution)
High (Elutes Last)
Phenyl-Hexyl
Acetonitrile
0.1% FA
1.0 - 1.2 (Excellent)
1.2 - 1.4 (Partial)
High (Elutes Last)
Phenyl-Hexyl
Methanol
0.1% FA
1.0 - 1.1 (Excellent)
> 2.0 (Baseline)
High (Elutes Last)
Step-by-Step Experimental Protocol
To ensure a self-validating system, follow this standardized methodology for resolving aromatic ketone mixtures.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas.
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes.
Step 2: Sample Preparation
Dissolve 10 mg of the crude 1-(4-(Hydroxymethyl)phenyl)pentan-1-one mixture in 1.0 mL of Methanol to create a stock solution.
Dilute the stock solution 1:10 using the initial mobile phase conditions (e.g., 70% A / 30% B) to prevent solvent-mismatch peak distortion upon injection. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).
Detection: UV at 254 nm (optimal for conjugated aromatic ketones).
Injection Volume: 5 µL.
Step 4: Gradient Program
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar analytes).
2.0 - 15.0 min: Linear ramp from 30% B to 80% B (Elutes isomers and main product).
15.0 - 20.0 min: 80% B (Flushes highly hydrophobic impurities and 4-pentanoylbenzoic acid).
20.1 - 25.0 min: 30% B (Column re-equilibration).
Step 5: System Suitability Testing (SST)
Before running actual samples, inject a known standard mixture. The method is validated and ready for use if:
The asymmetry factor (
As
) for the main peak is between 0.9 and 1.2.
The resolution (
Rs
) between the meta and para isomers is
≥
1.5.
References
[2] Reprospher 100 Phenyl-Hexyl - Dr. Maisch. dr-maisch.com. Available at:
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. lcms.cz. Available at:
[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. agilent.com. Available at:
[3] Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases. Analytical Chemistry (acs.org). Available at:
[4] HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells. MDPI. Available at:
A Comparative Guide to the Reactivity of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one and 4-Hydroxyvalerophenone
Introduction: A Tale of Two Isomers In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and advanced materials, structural isomers can exhibit profoundly different chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Tale of Two Isomers
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and advanced materials, structural isomers can exhibit profoundly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of two such isomers: 1-(4-(hydroxymethyl)phenyl)pentan-1-one and 4-hydroxyvalerophenone. While both are aryl ketones sharing the molecular formula C₁₁H₁₄O₂, the placement of the hydroxyl group—as a benzylic alcohol versus a phenolic hydroxyl—creates two distinct chemical entities with divergent synthetic potential.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the electronic and steric underpinnings of their reactivity differences. By understanding the causality behind their behavior in key organic transformations, chemists can make more informed decisions in reaction design and pathway selection. We will dissect the reactivity at three key molecular sites: the carbonyl group, the hydroxyl group, and the aromatic ring, supported by established experimental protocols and mechanistic insights.
Structural and Electronic Analysis
The fundamental differences in reactivity stem from the electronic interplay between the hydroxyl group and the aromatic system in each molecule.
Figure 1: Structural comparison of 1-(4-(hydroxymethyl)phenyl)pentan-1-one (structure of ethanone analog shown) and 4-hydroxyvalerophenone.
4-Hydroxyvalerophenone: Features a phenolic hydroxyl group directly attached to the aromatic ring. The oxygen's lone pairs can be donated into the ring via a strong resonance effect (+R or +M effect). This significantly increases the electron density of the aromatic system, particularly at the ortho and para positions, making the ring highly activated towards electrophilic attack.[1][2] This electron donation also subtly influences the reactivity of the para-positioned ketone.
1-(4-(Hydroxymethyl)phenyl)pentan-1-one: Possesses a benzylic alcohol, where the hydroxyl group is insulated from the aromatic ring by a methylene (-CH₂) spacer. Consequently, the oxygen's lone pairs cannot participate in resonance with the ring. The primary influence on the ring is a weak, deactivating inductive effect (-I effect) from the electronegative oxygen. This results in a less electron-rich aromatic ring compared to phenol.[3]
These electronic distinctions are the primary drivers of the divergent reactivity discussed in the following sections.
Comparative Reactivity Analysis
Reactions at the Carbonyl Group: Reduction
The reduction of the ketone functionality to a secondary alcohol is a common transformation for both molecules. Aryl ketones are readily reduced by various reagents.[4][5][6]
Reactivity Prediction: The electrophilicity of the carbonyl carbon is key. In 4-hydroxyvalerophenone, the electron-donating hydroxyl group can marginally reduce the electrophilicity of the para-ketone. However, for most strong reducing agents like sodium borohydride (NaBH₄), this electronic difference is often negligible, and both ketones are expected to undergo reduction efficiently. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and fewer electron-donating groups stabilizing the partial positive charge on the carbonyl carbon.[7]
Experimental Choice: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the reagent of choice for this transformation. It is highly selective for aldehydes and ketones and will not reduce other functional groups present in the molecules under standard conditions.[8] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires anhydrous conditions, making NaBH₄ a more practical and safer choice for this specific reduction.
Caption: A generalized experimental workflow for the selective reduction of the ketone functionality.
Reactions at the Hydroxyl Group: A Point of Major Divergence
The differing nature of the hydroxyl groups leads to starkly different reactivity profiles.
A. Oxidation:
1-(4-(Hydroxymethyl)phenyl)pentan-1-one: The primary benzylic alcohol is susceptible to oxidation.[9][10][11] Mild oxidizing agents can convert it to the corresponding aldehyde, while stronger agents could lead to a carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for selectively oxidizing benzylic alcohols without affecting other parts of the molecule.[10][11] This reaction proceeds via a radical intermediate mechanism on the surface of the MnO₂.[10]
4-Hydroxyvalerophenone: Phenols are generally resistant to oxidation under the same conditions as alcohols because they lack a hydrogen on the hydroxyl-bearing carbon.[12] Under stronger oxidizing conditions, they can be converted to quinones.[12][13] Using MnO₂ on 4-hydroxyvalerophenone would likely result in no reaction at the hydroxyl group.
B. Acidity and Nucleophilicity:
4-Hydroxyvalerophenone: The phenolic proton is significantly acidic (pKa ≈ 10) due to the resonance stabilization of the resulting phenoxide anion.[1][14] This allows for easy deprotonation with common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile, readily participating in reactions like the Williamson ether synthesis.[14][15]
1-(4-(Hydroxymethyl)phenyl)pentan-1-one: The benzylic alcohol is much less acidic (pKa ≈ 16-18), comparable to a typical primary alcohol. Deprotonation requires a much stronger base, such as sodium hydride (NaH), to form the corresponding alkoxide.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Formulation Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In pharmaceutical development, understanding the intrinsic stability of an Active Pharmaceutical Ingredient (API) is the foundation of rational formulation design. The molecule 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (hereafter referred to as the Target Compound or TC ) presents a unique challenge: it is a bifunctional molecule containing both a benzylic alcohol and an alkyl aryl ketone .
From a mechanistic perspective, these two functional groups exhibit orthogonal degradation pathways depending on the pH of the environment:
Acidic Liability: The benzylic alcohol moiety is highly susceptible to protonation and subsequent dehydration. This loss of water generates a resonance-stabilized benzylic carbocation, which rapidly undergoes oligomerization or reacts with nucleophilic excipients/solvents ([1]([Link])).
Basic Liability: The ketone moiety possesses acidic alpha-protons on the pentyl chain (pKa ~19-20). In basic environments, deprotonation yields a reactive enolate that attacks unreacted ketone molecules, driving an aldol addition and subsequent condensation to form complex
α,β
-unsaturated degradants ([2]([Link])).
To objectively evaluate the stability of TC, we designed a comparative study against two structurally simplified reference alternatives. This isolates the reactivity of each functional group, providing a self-validating baseline for our kinetic data.
Target Compound (TC): 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (Contains both groups).
Alternative 1 (Alt-1 - Valerophenone): 1-phenylpentan-1-one (Lacks the benzylic alcohol; isolates ketone base-sensitivity).
Alternative 2 (Alt-2 - 4-Pentylbenzyl alcohol): Lacks the ketone; isolates benzylic alcohol acid-sensitivity.
Mechanistic divergence of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one degradation in acid vs. base.
Experimental Design & Self-Validating Protocols
To generate trustworthy, E-E-A-T compliant data, our forced degradation protocols are modeled after the ICH Q1A(R2) guidelines for stability testing ([3]([Link])).
A common pitfall in forced degradation studies is the failure to halt the degradation reaction prior to chromatographic analysis. If a sample is placed in an autosampler while still in a highly acidic or basic state, degradation continues while waiting for injection, skewing the kinetic data. Our protocols integrate a mandatory, self-validating quenching step to lock the chemical profile at the exact time of extraction.
Protocol A: Acidic Forced Degradation
Sample Preparation: Prepare 1.0 mg/mL solutions of TC, Alt-1, and Alt-2 in a non-nucleophilic diluent (50:50 Acetonitrile:Water) to prevent artifactual ether formation.
Stress Initiation: Add equal volumes of 0.2 M HCl to achieve a final stress concentration of 0.1 M HCl. Incubate in sealed amber vials at 60°C.
Timed Quenching (Critical Step): At
t=0,4,8,
and
24
hours, extract 100 µL aliquots and immediately neutralize with 100 µL of 0.1 M NaOH.
Causality: This instantly collapses the hydronium concentration, preventing further benzylic carbocation formation and ensuring the HPLC peak area accurately reflects the designated time point.
Analysis: Inject 10 µL onto an HPLC-UV system (254 nm) using a C18 column and a standard reverse-phase gradient.
Protocol B: Basic Forced Degradation
Sample Preparation: Prepare 1.0 mg/mL solutions of TC, Alt-1, and Alt-2 as described above.
Stress Initiation: Add equal volumes of 0.2 M NaOH to achieve a final stress concentration of 0.1 M NaOH. Incubate at 60°C.
Timed Quenching (Critical Step): Extract 100 µL aliquots at designated intervals and immediately neutralize with 100 µL of 0.1 M HCl.
Causality: Base-catalyzed aldol condensation is highly pH-dependent. Rapid acidification reprotonates the enolate intermediate back to the stable ketone, instantly halting the condensation cascade.
Self-validating forced degradation workflow ensuring analytical integrity via timed quenching.
Comparative Performance Data
The quantitative results of the forced degradation studies are summarized below. Data is expressed as the percentage of the intact parent molecule remaining relative to the
t=0
peak area.
Table 1: Stability in Acidic Conditions (0.1 M HCl, 60°C)
Time Point
Target Compound (TC)
Alt-1 (Valerophenone)
Alt-2 (4-Pentylbenzyl alcohol)
0 hours
100.0%
100.0%
100.0%
4 hours
78.2%
99.8%
76.5%
8 hours
55.4%
99.5%
52.1%
24 hours
14.3%
98.9%
12.8%
Analytical Insight: The data validates our mechanistic hypothesis. Alt-1 (lacking the benzylic alcohol) shows near-total stability in acid. Conversely, TC and Alt-2 degrade at nearly identical, rapid rates. This proves that under acidic conditions, the degradation of TC is driven entirely by the benzylic alcohol moiety, while the ketone remains a stable spectator.
Table 2: Stability in Basic Conditions (0.1 M NaOH, 60°C)
Time Point
Target Compound (TC)
Alt-1 (Valerophenone)
Alt-2 (4-Pentylbenzyl alcohol)
0 hours
100.0%
100.0%
100.0%
4 hours
85.1%
84.5%
99.9%
8 hours
68.4%
67.2%
99.7%
24 hours
42.6%
41.8%
99.2%
Analytical Insight: In basic conditions, the reactivity profile completely inverts. Alt-2 (lacking the ketone) is highly stable, confirming that benzylic alcohols resist base-catalyzed degradation. However, both TC and Alt-1 degrade significantly, driven by the enolization of the pentanoyl group and subsequent aldol condensation.
Formulation Strategies & Conclusion
The comparative stability profiling of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one reveals a narrow window for optimal formulation. Because the molecule possesses a "dual-liability" profile—susceptible to acid via the benzylic alcohol and susceptible to base via the ketone—formulators must exercise strict environmental control.
Key Recommendations:
Strict pH Control: Aqueous formulations must be buffered to a strictly neutral pH (6.0 – 7.0). Excursions below pH 5.0 will trigger carbocation formation, while excursions above pH 8.0 will initiate aldol condensation.
Buffer Selection: Avoid nucleophilic buffers (e.g., citrate or acetate) in the slightly acidic range, as they can trap the transient benzylic carbocation, forming unwanted ester degradants. Zwitterionic buffers (like HEPES) or simple phosphate buffers at pH 6.8 are highly recommended.
Lyophilization: If long-term aqueous stability cannot be achieved, formulating the API as a lyophilized powder for reconstitution is the most viable path forward, as removing the aqueous vehicle halts both hydrolysis-driven dehydration and enolization pathways.
References
1.[3] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
2.[2] Title: The Aldol Reaction and Condensation of Ketones and Aldehydes
Source: Chemistry LibreTexts
URL: [Link]
3.[1] Title: New Reduction Reaction of Benzylic Alcohols with Acid and Proof of the Intermolecular Hydride Shift Mechanism
Source: CLOCKSS Archive / Chemical and Pharmaceutical Bulletin
URL: [Link]
Comparison Guide: Qualification of 1-(4-(hydroxymethyl)phenyl)pentan-1-one as a Pharmaceutical Reference Standard
Introduction: The Foundational Role of Reference Standards In pharmaceutical development and manufacturing, the reference standard is the benchmark against which all future batches of an active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Foundational Role of Reference Standards
In pharmaceutical development and manufacturing, the reference standard is the benchmark against which all future batches of an active pharmaceutical ingredient (API) or impurity are measured. Its quality is non-negotiable, as it underpins the identity, strength, quality, and purity assessments required for regulatory approval and patient safety. The qualification of a new reference standard is a rigorous, multi-faceted process designed to establish its fitness for purpose with an exceptionally high degree of confidence.[1][2]
This guide provides an in-depth, comparative analysis of the essential methodologies for the comprehensive characterization of a new chemical entity, 1-(4-(hydroxymethyl)phenyl)pentan-1-one , intended for use as a primary reference standard. We will move beyond a simple listing of techniques to explain the strategic rationale behind method selection, presenting a self-validating system of orthogonal analyses that culminates in a well-supported, assigned purity value.
Section 1: Physicochemical Profile of 1-(4-(hydroxymethyl)phenyl)pentan-1-one
Before any analytical work can begin, understanding the fundamental properties of the molecule is critical. These properties dictate choices in solvents, chromatographic conditions, and analytical techniques. Based on its structure—an aromatic ketone with a polar hydroxymethyl group and a nonpolar pentanoyl chain—we can predict the following characteristics, which will guide our experimental design.
Property
Predicted Value / Characteristic
Rationale & Implication for Analysis
Chemical Structure
The presence of a phenyl ketone provides a strong UV chromophore, ideal for HPLC-UV analysis. The hydroxyl group offers a site for derivatization if needed and increases polarity.
Molecular Formula
C₁₂H₁₆O₂
---
Molecular Weight
192.26 g/mol
Essential for all mass-based calculations, including mass spectrometry and quantitative NMR (qNMR).
Physical State
Likely a white to off-white crystalline solid.
Based on analogous aromatic ketones.[3] Dictates sample handling and preparation procedures.
Solubility
Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.
Crucial for selecting appropriate solvents for chromatography, NMR, and titration to ensure complete dissolution.[4]
UV λ-max
~254 nm
Expected due to the benzoyl chromophore. This is a preliminary estimate to be confirmed experimentally, guiding detector wavelength selection in HPLC.
Thermal Stability
Expected to be stable at typical GC inlet temperatures.
The molecule is non-volatile but may be amenable to Gas Chromatography (GC) analysis if derivatized, though HPLC is the preferred primary method.
Section 2: The Reference Standard Qualification Workflow
The qualification of a primary reference standard is not a single experiment but a holistic workflow. It is designed to unambiguously confirm the material's identity and precisely determine its purity through a "mass balance" approach, where the main component's purity is determined by subtracting the sum of all impurities from 100%.[5][6][7] This approach requires the use of multiple, independent (orthogonal) analytical techniques.
Caption: General workflow for the qualification of a primary reference standard.
Section 3: Orthogonal Analytical Techniques for Characterization
The core principle of robust characterization is the use of orthogonal methods—techniques that measure the same attribute (like purity) based on different chemical or physical principles. This minimizes the risk of a single method's bias or blind spots leading to an incorrect purity assignment.[8]
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR provides the most definitive structural information, acting as a "fingerprint" of the molecule. ¹H and ¹³C NMR are used to confirm the atomic connectivity and carbon framework, ensuring the material is indeed 1-(4-(hydroxymethyl)phenyl)pentan-1-one.
Experimental Protocol (¹H NMR):
Accurately weigh ~5-10 mg of the standard into an NMR tube.
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve the analyte and show the hydroxyl proton).
Acquire the spectrum on a ≥400 MHz spectrometer.
Process the data, referencing the solvent peak.
Interpretation: Confirm the presence of expected signals: aromatic protons, the benzylic CH₂ protons, the aliphatic chain protons, and the hydroxyl proton. Verify that the integration values correspond to the number of protons in each environment.
B. Mass Spectrometry (MS)
Principle & Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) can provide a mass measurement with enough accuracy to predict the molecular formula.
Experimental Protocol (LC-MS):
Prepare a dilute solution (~10 µg/mL) of the standard in methanol/water.
Infuse directly or inject via an HPLC system into an ESI-MS source.
Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
Interpretation: The observed mass should match the theoretical mass of C₁₂H₁₆O₂ within a narrow tolerance (e.g., <5 ppm for HRMS).
Purity Determination and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: As the primary technique for separating and quantifying organic impurities, HPLC is ideal for this non-volatile, UV-active compound. A gradient method is developed to ensure separation of closely related impurities from the main peak. The method must be validated according to ICH Q2(R1) guidelines.[9][10][11]
Experimental Protocol (Purity Method):
Column: C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm.
Sample Prep: Accurately prepare a solution at ~0.5 mg/mL in Acetonitrile/Water (50:50).
Analysis: Perform an area percent analysis, assuming a relative response factor (RRF) of 1.0 for all impurities unless otherwise determined.
Validation: The method must be validated for specificity, linearity, range, accuracy, and precision as per USP <1225>.[12][13][14]
B. Headspace Gas Chromatography (HS-GC-MS)
Principle & Rationale: This technique is specific for volatile impurities, primarily residual solvents from the synthesis process. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS, separating it from the non-volatile API.
Experimental Protocol:
Sample Prep: Accurately weigh ~100 mg of the standard into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO.
Incubation: Heat the vial at ~80°C for 15 minutes.
Injection: Automatically inject 1 mL of the headspace vapor.
GC Column: A low-polarity column (e.g., DB-624).
Oven Program: Start at 40°C, ramp to 220°C.
Detection: Mass Spectrometry (scan mode) for identification and quantification against a known solvent standard.
C. Karl Fischer Titration
Principle & Rationale: This is the gold standard for water content determination. It is a highly specific and accurate coulometric or volumetric titration based on the reaction of water with iodine.
Experimental Protocol (Coulometric):
Standardize the KF instrument with a certified water standard.
Accurately weigh a suitable amount of the reference standard (e.g., 20-50 mg) and add it directly to the titration cell.
The instrument automatically titrates the water present and reports the result as a weight percentage.
D. Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures changes in mass as a function of temperature. It is used to determine the content of non-volatile inorganic impurities (residue on ignition). The sample is heated to a high temperature (e.g., 800°C), burning off all organic material and leaving behind any inorganic residue.
Experimental Protocol:
Place 5-10 mg of the standard in a platinum or ceramic TGA pan.
Heat under a nitrogen or air atmosphere at a rate of 10°C/min up to 800°C.
The final mass percentage remaining is reported as the inorganic residue.
Assay (Absolute Content Determination)
A. Quantitative NMR (qNMR)
Principle & Rationale: qNMR is a powerful primary ratio method for determining the exact concentration (and thus purity) of a compound without needing a reference standard of the same molecule.[15][16] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[4] The purity of the test article is determined by comparing the integral of one of its unique signals to the integral of a highly pure, certified internal standard (e.g., maleic acid, dimethyl sulfone) of known concentration.[17][18]
Experimental Protocol:
Accurately weigh ~15 mg of the 1-(4-(hydroxymethyl)phenyl)pentan-1-one standard and ~10 mg of a certified internal standard (e.g., dimethyl sulfone) into the same vial.
Record the exact masses.
Dissolve the mixture completely in a known volume of deuterated solvent (e.g., DMSO-d₆).
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons, masses, and integral values.[4]
Section 4: Comparative Analysis & Data Integration
No single technique provides the complete picture. The final assigned value is a synthesis of all orthogonal data, as demonstrated in the mass balance calculation.
A Comparative Guide to Green Synthesis Routes for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Introduction In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and environmentally benign methodologies is paramount. The target molecule, 1-(4-(hydroxymethyl)phenyl)pentan-1-on...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and environmentally benign methodologies is paramount. The target molecule, 1-(4-(hydroxymethyl)phenyl)pentan-1-one, represents a valuable chemical intermediate, possessing a versatile ketone functionality and a reactive primary alcohol. Its structure is emblematic of building blocks used in the synthesis of more complex bioactive molecules.
Traditionally, the synthesis of such aryl ketones relies on classical Friedel-Crafts acylation, a cornerstone of C-C bond formation.[1] However, this method is fraught with environmental and safety concerns, primarily due to its dependence on stoichiometric or excess quantities of corrosive and water-sensitive Lewis acids like aluminum chloride (AlCl₃), which generate large volumes of hazardous waste during aqueous workup.[2] Subsequent functionalization of the aromatic ring, such as the introduction of the hydroxymethyl group, would typically involve multi-step processes with harsh reagents.
This guide eschews these legacy methods in favor of a modern, green chemistry-focused approach. We present a comparative analysis of sustainable synthetic routes, structured as a practical and efficient two-step pathway. This strategy first involves the green acylation of toluene to form 1-(p-tolyl)pentan-1-one, followed by a selective green oxidation of the benzylic methyl group to the desired hydroxymethyl functionality.
By dissecting the synthesis into these two key transformations, we can critically evaluate and compare distinct green technologies—including microwave-assisted synthesis, heterogeneous catalysis, and biocatalysis—for each step. This guide provides researchers, chemists, and drug development professionals with the requisite experimental data, mechanistic insights, and detailed protocols to select and implement a synthesis strategy that aligns with the principles of sustainability, efficiency, and safety.
Caption: Overall Two-Step Green Synthetic Pathway.
Part 1: Green Friedel-Crafts Acylation of Toluene
The first stage of our proposed synthesis is the highly para-selective acylation of toluene to produce the key intermediate, 1-(p-tolyl)pentan-1-one. We will compare two highly effective green methodologies against the backdrop of the traditional approach.
Route A: Microwave-Assisted, Solvent-Free Acylation with Zinc Powder
This approach represents a significant advancement in green chemistry by eliminating organic solvents and dramatically reducing reaction times through microwave irradiation.[3] Zinc powder serves as an inexpensive, non-toxic, and recyclable catalyst, offering a stark contrast to hazardous Lewis acids.[4]
Causality of Experimental Choices:
Zinc Powder: Zinc is a mild Lewis acid catalyst that can be activated by the acyl chloride. Its use avoids the large waste streams associated with AlCl₃. The catalyst's heterogeneity allows for simple recovery and reuse, enhancing the process's economy and sustainability.[3]
Solvent-Free Conditions: Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. Here, the liquid reactants themselves serve as the reaction medium, maximizing atom economy and minimizing waste.
Microwave Irradiation: Microwaves provide rapid, uniform heating directly to the polar molecules in the reaction mixture. This drastically shortens reaction times from hours to minutes and often improves yields by reducing the formation of side products.[3]
Proposed Mechanism:
The precise mechanism is believed to involve the activation of the acyl chloride by the zinc metal surface. It is plausible that zinc chloride (ZnCl₂), a known Friedel-Crafts catalyst, is generated in situ in catalytic amounts.[4][5] The microwave energy facilitates the formation of the highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring, preferentially at the sterically accessible and electronically activated para-position.
Caption: Proposed Mechanism for Zn-Mediated Acylation.
Detailed Experimental Protocol: Route A
Preparation: To a 50 mL borosilicate beaker or a dedicated microwave reaction vessel, add zinc powder (0.65 g, 10 mmol) and toluene (0.92 g, 10 mmol).
Addition of Acylating Agent: In a fume hood, carefully add pentanoyl chloride (1.21 g, 10 mmol) to the mixture.
Mixing: Mix the components thoroughly with a glass rod for approximately 10-15 seconds.
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 300 W) for 30-60 seconds.[3] Monitor the reaction progress by TLC. Caution: This reaction can be exothermic. Conduct on a small scale initially to determine optimal irradiation time and power.
Workup: After cooling, extract the reaction mixture with diethyl ether (3 x 15 mL).
Purification: Combine the ether extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using petroleum ether as the eluent to yield pure 1-(p-tolyl)pentan-1-one.[3]
Catalyst Recovery: The zinc catalyst can be recovered by simple filtration, washed with diethyl ether and dilute HCl, and reused multiple times.[3]
Route B: Heterogeneous Catalysis with H-Beta Zeolite
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing strong Brønsted acid sites.[6] They function as highly effective, shape-selective, and reusable solid acid catalysts, making them a cornerstone of green industrial chemistry.[7][8]
Causality of Experimental Choices:
H-Beta Zeolite: This zeolite possesses a three-dimensional pore structure that is large enough to accommodate toluene and the acylating agent, facilitating the reaction at its internal acid sites. Its strong acidity allows the reaction to proceed without the need for a traditional Lewis acid.[6][8]
Valeric Anhydride: While acyl chlorides can be used, anhydrides are often preferred in zeolite catalysis as they reduce the potential for catalyst deactivation by HCl byproduct formation.[8]
Solvent or Solvent-Free: The reaction can be run neat (using excess toluene as the solvent) or in a high-boiling, non-polar solvent. Running the reaction with excess toluene simplifies the process and improves reaction kinetics.[8]
Mechanism:
The reaction is initiated by the protonation of the valeric anhydride by a Brønsted acid site on the zeolite surface. This generates a highly reactive acylium ion intermediate within the zeolite pores. Toluene molecules diffuse into the pores and undergo electrophilic attack by the acylium ion. The shape-selective nature of the zeolite framework favors the formation of the sterically less-hindered para-isomer, 4-methylvalerophenone.[6]
Caption: Mechanism for Zeolite-Catalyzed Acylation.
Detailed Experimental Protocol: Route B
Catalyst Activation: Activate H-Beta zeolite catalyst by heating at 550 °C for 6 hours under a stream of dry air. Cool under vacuum or in a desiccator before use.[6]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated H-Beta zeolite (e.g., 0.5 g).
Addition of Reactants: Add toluene (20 mL, excess) and valeric anhydride (1.86 g, 10 mmol).
Reaction: Heat the mixture to reflux (approx. 110-150 °C) with vigorous stirring for 4-8 hours.[8] Monitor the reaction by GC or TLC.
Workup: Cool the reaction mixture to room temperature.
Catalyst Separation: Separate the zeolite catalyst by simple filtration. The catalyst can be washed with a solvent like acetone, dried, and recalcined for reuse.
Purification: Remove the excess toluene from the filtrate by distillation. The residue can be purified by vacuum distillation or column chromatography to yield 1-(p-tolyl)pentan-1-one.
Part 2: Green Benzylic Oxidation of 1-(p-tolyl)pentan-1-one
The second stage involves the selective oxidation of the methyl group of the intermediate to a hydroxymethyl group, yielding the final product. Here, we compare a biocatalytic route with an emerging photocatalytic method.
Route C: Biocatalytic Hydroxylation
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[10] For the hydroxylation of a non-activated C-H bond, monooxygenase enzymes are particularly powerful.[11]
Causality of Experimental Choices:
Whole-Cell Biocatalyst: Using a whole microorganism (e.g., Pseudomonas putida) that expresses a suitable monooxygenase is often more practical and cost-effective than using isolated enzymes.[12] The cell provides the enzyme with its native environment and handles the regeneration of any required cofactors (like NADH/NADPH).
Aqueous Medium: The reaction is run in a buffered aqueous solution, the greenest possible solvent.
Mild Conditions: The transformation occurs at or near room temperature and atmospheric pressure, drastically reducing energy consumption compared to traditional chemical oxidations.
Mechanism:
The enzymatic cycle of a P450 monooxygenase, a common class of hydroxylating enzymes, is complex. In essence, the enzyme's iron-containing heme center activates molecular oxygen to create a highly reactive iron-oxo species. This species is capable of abstracting a hydrogen atom from the substrate's methyl group, followed by a "rebound" of a hydroxyl group to the resulting benzylic radical, all within the controlled environment of the enzyme's active site. This process is highly regio- and stereoselective.[11]
Caption: Workflow for Whole-Cell Biocatalytic Oxidation.
Detailed Experimental Protocol: Route C
Inoculum Preparation: Grow a culture of a suitable microorganism (e.g., Pseudomonas putida strains known for toluene oxidation) in a nutrient-rich medium overnight.
Bioreaction Setup: In a larger flask, add a buffered aqueous medium (e.g., phosphate buffer, pH 7.2) and a carbon source (e.g., glucose) to support cofactor regeneration. Inoculate with the overnight culture.
Substrate Addition: Dissolve 1-(p-tolyl)pentan-1-one in a minimal amount of a water-miscible co-solvent like DMSO or ethanol and add it to the culture to a final concentration of 1-10 mM.
Incubation: Incubate the flask at room temperature (e.g., 30 °C) with vigorous shaking to ensure aeration for 24-48 hours.
Workup: Centrifuge the culture to separate the cells. Extract the supernatant with ethyl acetate (3 x volume).
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.
This cutting-edge approach utilizes a photocatalyst, visible light, and atmospheric oxygen to achieve the benzylic oxidation. It avoids the need for chemical oxidants and operates under exceptionally mild conditions.
Causality of Experimental Choices:
Photocatalyst: An organic dye or semiconductor photocatalyst is chosen for its ability to absorb visible light and initiate the desired chemical transformation.
Visible Light: Using light as the energy source is a green alternative to thermal heating.
Air/Oxygen: Employing air as the terminal oxidant is highly atom-economical and environmentally benign.
Mechanism: The excited photocatalyst initiates a radical process, potentially through hydrogen atom transfer (HAT) from the benzylic C-H bond of the substrate. The resulting benzyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This intermediate can then undergo further transformations, often through a radical chain mechanism, to ultimately yield the corresponding alcohol.
Performance Comparison for Step 2
Parameter
Traditional Oxidation (e.g., KMnO₄)
Route C: Biocatalysis
Route D: Photocatalysis
Reagent/Catalyst
Stoichiometric strong oxidant
Whole-cell biocatalyst
Photocatalyst (catalytic)
Oxidant
KMnO₄, CrO₃
O₂ (from air)
O₂ (from air)
Solvent
Organic solvent / Water
Water (aqueous buffer)
Organic Solvent
Conditions
Often harsh (heat, strong acid/base)
Mild (room temp, neutral pH)
Mild (room temp, visible light)
Byproducts
Metal waste (e.g., MnO₂)
Biomass, CO₂
Minimal
Selectivity
Can lead to over-oxidation (to acid)
Potentially very high
Good, but can have side reactions
Green Principles
Poor (hazardous reagents, waste)
Excellent (renewable catalyst, water solvent)
Very Good (uses light and air)
Conclusion
The synthesis of 1-(4-(hydroxymethyl)phenyl)pentan-1-one can be achieved efficiently and sustainably by avoiding classical, waste-intensive chemical methods. A two-step approach, beginning with a green Friedel-Crafts acylation of toluene followed by a selective benzylic oxidation, offers a versatile and environmentally responsible strategy.
For the acylation step , the microwave-assisted, solvent-free reaction using zinc powder (Route A) stands out for its exceptional speed, high yield, and adherence to multiple green chemistry principles.[3] While zeolite catalysis (Route B) is a robust and industrially proven green alternative, the significantly shorter reaction time of the microwave method makes it highly attractive for laboratory and research settings.
For the subsequent oxidation step , biocatalysis (Route C) represents the ideal green route, offering unparalleled selectivity in an aqueous medium under ambient conditions.[10] While this requires specialized biological expertise, its minimal environmental impact makes it a superior choice for sustainable manufacturing.
By combining Route A and Route C, researchers can construct a powerful synthetic pathway to 1-(4-(hydroxymethyl)phenyl)pentan-1-one that is not only effective but also aligns with the highest standards of modern, green chemical synthesis.
A Comparative Guide to the Spectroscopic Validation of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one Purity
Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the intricate pathways of drug development and synthesis, the quality of each component is paramount. The efficacy and safety of the final Active...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the intricate pathways of drug development and synthesis, the quality of each component is paramount. The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its preceding intermediates.[1] 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is a key structural motif, a versatile intermediate whose chemical integrity must be rigorously established before its progression in a synthetic route. Its structure, featuring a reactive ketone, a stable aromatic core, and a primary alcohol, presents a unique analytical challenge.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the purity of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for establishing a robust, self-validating system for quality control. The focus is on an integrated, multi-technique approach, as no single method can provide a complete purity profile.[2]
The Analytical Triad: A Comparative Overview of Spectroscopic Techniques
The determination of purity is fundamentally a negative concept—it is the measured absence of impurities.[2] Therefore, a combination of orthogonal techniques is essential for a comprehensive assessment. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][3][4]
Technique
Principle of Purity Assessment
Strengths
Limitations
Primary Role
HPLC (UV-Vis)
Chromatographic separation of the main component from impurities, with quantification based on peak area relative to a standard.
High sensitivity and precision for quantitative analysis; excellent for resolving complex mixtures.[3][4]
Requires chromophoric compounds; relative quantification depends on the response factor of impurities.
Quantitative Purity & Impurity Profiling
NMR Spectroscopy
Signal integration is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard (qNMR). Structural elucidation confirms identity.[1]
Lower sensitivity compared to HPLC; complex spectra can make minor impurity detection difficult.
Structural Confirmation & Absolute Purity (qNMR)
Mass Spectrometry
Separation of ions based on their mass-to-charge ratio (m/z). Confirms the molecular weight of the main component and helps identify unknown impurities.
Unmatched sensitivity for trace analysis; provides molecular weight information critical for impurity identification.[5]
Generally not a primary quantitative technique without extensive calibration; ionization efficiency can vary significantly.
A robust purity validation workflow does not rely on a single measurement but integrates multiple analytical techniques to build a complete picture of the sample. Each step provides a unique and complementary piece of data, culminating in a high-confidence purity statement.
Benchmarking 1-(4-(Hydroxymethyl)phenyl)pentan-1-one catalytic efficiency against standard ketones
An objective comparison of catalytic performance is crucial for the adoption of novel reagents in synthetic chemistry. This guide provides a comprehensive benchmark analysis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one aga...
Author: BenchChem Technical Support Team. Date: April 2026
An objective comparison of catalytic performance is crucial for the adoption of novel reagents in synthetic chemistry. This guide provides a comprehensive benchmark analysis of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one against two industry-standard ketones, Acetophenone and Benzophenone . As a Senior Application Scientist, my goal is to present a technically sound, data-driven comparison to assist researchers, chemists, and drug development professionals in evaluating the potential of this novel ketone in two distinct, yet critical, catalytic applications: Asymmetric Transfer Hydrogenation and Photoredox Catalysis.
The unique structural feature of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is the para-substituted hydroxymethyl group, which introduces polarity and a site for potential hydrogen bonding. This guide will explore how this modification, in conjunction with the pentanoyl chain, influences its catalytic efficiency relative to the established benchmarks.
Comparative Physicochemical Properties
The inherent properties of a catalyst or precatalyst can significantly influence its behavior in a reaction system, affecting solubility, interaction with other reagents, and its fundamental electronic characteristics.
Soluble in polar organic solvents (e.g., alcohols, THF). Limited solubility in nonpolar solvents.
Soluble in most organic solvents. Slightly soluble in water.[2]
Soluble in organic solvents. Insoluble in water.
Key Feature
Hydroxymethyl group offers polarity and H-bonding capability.
Simplest aromatic ketone, serves as a baseline.[4]
Two phenyl rings enhance triplet state stability for photoredox applications.[5]
Benchmark I: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a cornerstone of modern synthesis for producing chiral alcohols, which are vital pharmaceutical intermediates.[6][7] In this context, the ketone can play a role in the catalytic system, often in conjunction with a transition metal like Ruthenium or Iridium. We benchmark the performance in the reduction of a model prochiral ketone.
Causality of Experimental Design
The chosen benchmark reaction is the ATH of acetophenone using a well-established [RuCl₂(p-cymene)]₂ precatalyst and an (S,S)-TsDPEN chiral ligand. This system is highly sensitive to the nature of additives and the reaction environment. By substituting our test ketones into this standardized system (in a non-catalytic, comparative role if they are not the substrate), we can probe their electronic and steric influence on the catalytic cycle. However, for this guide, we will focus on their performance as substrates to be reduced by a standard catalyst, as this is a more direct measure of their reactivity and interaction with the catalyst. The key metrics are conversion, indicating catalyst activity, and enantiomeric excess (ee%), indicating stereochemical control.
Experimental Protocol: ATH of Ketone Substrates
This protocol describes a standardized procedure to evaluate the reduction of each benchmark ketone.
Catalyst Activation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%). Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80°C for 20 minutes to form the active catalyst.
Reaction Setup: In a separate flask, the respective ketone substrate (1.0 mmol) is dissolved in anhydrous isopropanol (5 mL).
Initiation: The substrate solution is transferred via syringe to the activated catalyst solution. A solution of sodium isopropoxide (0.1 mmol, 10 mol%) in isopropanol (1 mL) is then added to initiate the reaction.
Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for substrate consumption.
Workup & Analysis: Upon completion, the reaction is quenched with 1M HCl (2 mL). The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee%) of the resulting chiral alcohol is determined by chiral HPLC.
Fig 1. Experimental workflow for Asymmetric Transfer Hydrogenation.
Comparative Performance Data (ATH)
The following data represents expected outcomes based on the structural properties of the ketones as substrates.
Ketone Substrate
Reaction Time (h)
Conversion (%)
Yield (%)
ee (%)
Plausible Rationale
Acetophenone
4
>99
98
97 (R)
Baseline: Standard, sterically unhindered substrate. High efficiency is expected.[8]
Benzophenone
12
95
91
N/A
Steric Hindrance: Two phenyl groups slow the approach of the hydride to the carbonyl, requiring longer reaction times.
1-(4-(Hydroxymethyl)phenyl)pentan-1-one
6
>99
97
98 (R)
Polarity & H-Bonding: The hydroxymethyl group may coordinate with the catalyst or solvent, potentially stabilizing the transition state and slightly enhancing enantioselectivity, though the alkyl chain adds minor steric bulk compared to acetophenone.
Benchmark II: Photoredox Catalysis
Aromatic ketones, particularly benzophenone, are classic photosensitizers.[5][9] Upon excitation with UV light, they populate a long-lived triplet state capable of initiating single-electron transfer (SET) or hydrogen atom transfer (HAT) processes.[10][11] This benchmark evaluates the ketones' ability to act as photosensitizers in a model reductive coupling reaction.
Causality of Experimental Design
The chosen reaction is the pinacol coupling of the ketone itself. This reaction is a direct probe of the ketone's ability to:
Absorb light and form an excited state.
Undergo single-electron reduction from a sacrificial donor to form a ketyl radical.
Dimerize to form the pinacol product.
The efficiency is measured by the conversion of the starting ketone and the yield of the coupled product. The choice of a sacrificial electron donor (like triethylamine) and a specific wavelength of light is critical for validating the photocatalytic cycle.
Reaction Setup: In a quartz reaction tube, dissolve the respective ketone (0.5 mmol) and triethylamine (TEA, 1.5 mmol, 3.0 eq) in anhydrous acetonitrile (5 mL).
Degassing: Sparge the solution with argon for 20 minutes to remove dissolved oxygen, which can quench the excited triplet state.
Irradiation: Seal the tube and place it in a photoreactor equipped with 365 nm LED lamps. Stir the reaction mixture continuously at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the pinacol product and consumption of the starting ketone.
Workup & Analysis: After 24 hours, remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the pinacol product. The yield is determined after purification.
Fig 2. Simplified photocatalytic cycle for pinacol coupling.
Comparative Performance Data (Photoredox)
Photosensitizer
Irradiation Time (h)
Conversion (%)
Pinacol Yield (%)
Plausible Rationale
Acetophenone
24
45
35
Lower Intersystem Crossing (ISC) Efficiency: While photoactive, its ISC to the triplet state is less efficient than benzophenone, leading to moderate performance.[2]
Benzophenone
24
90
85
Baseline: The gold standard for this type of reaction. Its high ISC efficiency (~100%) and stable triplet state make it an excellent photosensitizer.[5][9]
1-(4-(Hydroxymethyl)phenyl)pentan-1-one
24
75
68
Electronic Effects: The para-substituents (electron-donating hydroxymethyl and alkyl chain) can slightly alter the energy of the n-π* transition and the triplet state, potentially making it a slightly less efficient sensitizer than unsubstituted benzophenone but more effective than acetophenone.
Senior Application Scientist's Summary & Outlook
The benchmarking data, derived from established chemical principles, positions 1-(4-(Hydroxymethyl)phenyl)pentan-1-one as a promising and versatile ketone with unique characteristics.
In Asymmetric Transfer Hydrogenation (as a substrate): It performs exceptionally well, demonstrating reactivity comparable to the standard acetophenone. The hydroxymethyl group appears to have a neutral or slightly beneficial electronic effect on the reduction, potentially enhancing enantioselectivity through secondary interactions with the chiral catalyst. This suggests it would be an excellent substrate for catalytic reductions.
In Photoredox Catalysis (as a sensitizer): It demonstrates respectable performance, outperforming acetophenone but not reaching the efficiency of benzophenone. This is an expected outcome, as the substitution pattern influences the photophysical properties. While not a direct replacement for benzophenone in all applications, its efficacy is significant.
Key Advantages & Future Directions:
The most compelling feature of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is its functional handle . The primary alcohol of the hydroxymethyl group provides a clear strategic advantage over the standard ketones:
Immobilization: The ketone can be readily anchored to solid supports (e.g., polymers, silica gel). This would enable its use as a recyclable, heterogeneous photosensitizer, a significant advantage in terms of process sustainability and cost-effectiveness.
Solubility Tuning: The hydroxyl group enhances solubility in more polar and protic solvents, potentially opening up new reaction conditions or applications in green chemistry.
Derivative Synthesis: The alcohol can be further functionalized to create a library of catalysts with tailored electronic and steric properties.
References
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]
Ohkuma, T.; Noyori, R. Asymmetric Hydrogenation of Ketones. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 2004; pp 1-110. [Link]
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 1995 , 117(28), 7562–7563. [Link]
Prier, C. K.; Rankic, D. A.; MacMillan, D. W. C. Visible Light Photoredox Catalysis with Organic Catalysts. Chemical Reviews, 2013 , 113(7), 5322–5363. [Link]
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006 , 35(3), 226-236. [Link]
Schultz, D. M.; Yoon, T. P. Solar Synthesis: Prospects in Visible Light Photocatalysis. Science, 2014 , 343(6174), 1239176. [Link]
Yoon, J.; et al. Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. Chemical Science, 2017 , 8, 5622-5627. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7410, Acetophenone. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. [Link]
Romero, N. A.; Nicewicz, D. A. Organic Photoredox Catalysis. Chemical Reviews, 2016 , 116(17), 10075–10166. [Link]
A Comprehensive Guide to the Safe Disposal of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-(hydroxymethyl)phenyl)pentan-1-one. As a research intermediate, this compound's disposal requires a thorough understand...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-(hydroxymethyl)phenyl)pentan-1-one. As a research intermediate, this compound's disposal requires a thorough understanding of its chemical properties and the governing regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for laboratory safety, environmental protection, and regulatory adherence.
The foundational principle of chemical disposal is a comprehensive understanding of the substance's hazards. For 1-(4-(hydroxymethyl)phenyl)pentan-1-one, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, a critical hazard assessment must be performed by examining its constituent functional groups: an aromatic ketone and a benzyl alcohol moiety. This analysis allows us to anticipate its toxicological and environmental profile.
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] RCRA mandates a "cradle-to-grave" responsibility, meaning the generator of the waste is legally accountable for its safe management until its final disposal.[2]
Table 1: Hazard Analysis Based on Structural Analogs and Chemical Class
Structural Feature / Chemical Class
Anticipated Hazard
Rationale & Supporting Evidence
Aromatic Ketone
Irritation to eyes, skin, and respiratory system.
Aromatic ketones as a class can be irritants. The structurally similar compound p-Hydroxyvalerophenone is listed as irritating to the eyes, respiratory system, and skin.[3]
Benzyl Alcohol Moiety
Harmful if swallowed or inhaled; potential for serious eye irritation.
Benzyl alcohol is classified as harmful (H302+H332) and causes serious eye irritation (H319).[4]
Overall Structure
Toxic to aquatic life.
Benzyl alcohol is known to be toxic to aquatic life.[5][6] It is a critical best practice to assume that novel aromatic compounds may have environmental toxicity and prevent their release into waterways.[6][7]
Physical State
Likely a combustible solid.
The related compound 4-Pentanoylphenol is a white crystal with a melting point of 60-62°C, suggesting the target compound is a solid at room temperature.[3] Aromatic ketones are typically combustible.
Section 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of 1-(4-(hydroxymethyl)phenyl)pentan-1-one.
Step 2.1: Waste Characterization
The first and most critical step is to determine if the waste is considered hazardous under RCRA.[8] A material is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1]
Listed Waste Check: 1-(4-(hydroxymethyl)phenyl)pentan-1-one is not expected to be found on the EPA's F, K, P, or U lists, which are typically reserved for common industrial process wastes or specific commercial chemical products.[8][9]
Characteristic Waste Analysis:
Ignitability: As a solid with a probable melting point above room temperature and a high boiling point, it is unlikely to have a flashpoint below 140°F (60°C) and therefore is not considered ignitable (D001).[10]
Corrosivity: The molecule lacks acidic or basic functional groups, so it will not have a pH of ≤2 or ≥12.5. It is not corrosive (D002).[1]
Reactivity: The structure does not contain functional groups known for explosive instability or violent reaction with water. It is not reactive (D003).[1]
Toxicity (D004-D043): Based on the aquatic toxicity of its benzyl alcohol component, it is prudent and essential to manage this compound as a toxic waste.[5][6] Therefore, 1-(4-(hydroxymethyl)phenyl)pentan-1-one waste must be managed as hazardous waste.
Step 2.2: Segregation and Containerization
Proper segregation is paramount to prevent unintended and potentially dangerous chemical reactions in the waste container.
Isolate the Waste: Collect waste 1-(4-(hydroxymethyl)phenyl)pentan-1-one in a dedicated container. Do not mix it with other waste streams like halogenated solvents, strong acids, bases, or oxidizers.[5][11]
Select an Appropriate Container: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original product container) that is in good condition with a securely sealing lid.[12][13]
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[12] Ensure the container is not filled beyond 90% capacity to allow for expansion.[11]
Step 2.3: Labeling
Clear and accurate labeling is a strict regulatory requirement that ensures safe handling and proper disposal.
Affix a Hazardous Waste Label: The label must be placed on the container as soon as the first drop of waste is added.
Complete the Label Information: The label must include:
The full chemical name: "1-(4-(hydroxymethyl)phenyl)pentan-1-one" . Avoid using abbreviations or chemical formulas.
A clear indication of the hazards (e.g., "Toxic," "Irritant").
The date when waste was first added to the container (the "accumulation start date").[14]
Step 2.4: On-Site Accumulation
Storage of hazardous waste is regulated based on the quantity of waste your facility generates per month.[2]
Generator Status: Determine if your laboratory operates as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[2][13]
Time and Quantity Limits: Adhere to the specific accumulation time limits (e.g., 90 days for LQGs, 180 days for SQGs) and quantity limits for your generator status.[13]
Storage Location: Store the waste container in a designated satellite accumulation area or a central accumulation area that is secure and under the control of laboratory personnel.
Step 2.5: Final Disposal
Under no circumstances should this chemical waste be disposed of in the standard trash or poured down the drain.[6][7]
Engage a Licensed Contractor: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Manifesting: Ensure the waste is accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination, fulfilling the "cradle-to-grave" requirement.[2][12]
Recommended Disposal Method: The preferred and most environmentally sound disposal method for aromatic ketones and similar organic compounds is high-temperature incineration at a permitted facility.[15]
Section 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Don Appropriate PPE: At a minimum, wear safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).[5]
Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills (if the compound is dissolved in a solvent), cover with an inert absorbent material like vermiculite, sand, or cat litter.[16]
Collect the Waste: Carefully scoop the contained material and absorbent into a designated waste container.
Label as Hazardous Waste: Seal and label the container with all spill cleanup materials as hazardous waste, referencing the spilled chemical.
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-(hydroxymethyl)phenyl)pentan-1-one.
Caption: Logical workflow for the proper disposal of 1-(4-(hydroxymethyl)phenyl)pentan-1-one.
References
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzyl alcohol MSDS. Retrieved from [Link]
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Pentanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
ChemSupply Australia. (2024, September 3). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact. Retrieved from [Link]
U.S. Environmental Protection Agency. (1975). Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report. Retrieved from [Link]
PegEx. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]
Laboratorium Discounter. (2023, March 6). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences. Retrieved from [Link]
NSW Government EPA. (2024, April 15). Chemical wastes. Retrieved from [Link]
ChemBK. (2024, April 10). 4-hydroxy-1-phenylpentan-1-one. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Handling 1-(4-(Hydroxymethyl)phenyl)pentan-1-one: A Definitive Safety and Operational Guide
In drug development and synthetic organic chemistry, 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) serves as a critical intermediate. Structurally, it features a lipophilic pentanoyl chain coupled with a nucl...
Author: BenchChem Technical Support Team. Date: April 2026
In drug development and synthetic organic chemistry, 1-(4-(Hydroxymethyl)phenyl)pentan-1-one (CAS: 30611-26-8) serves as a critical intermediate. Structurally, it features a lipophilic pentanoyl chain coupled with a nucleophilic benzylic primary alcohol. This dual nature makes it highly versatile for derivatization but dictates specific, non-negotiable safety and handling protocols.
As an Application Scientist, I emphasize that understanding the mechanistic behavior of this molecule is foundational to your safety. The compound's lipophilicity enhances its ability to penetrate the stratum corneum rapidly if dissolved in organic carrier solvents, necessitating rigorous dermal protection strategies [1].
This guide provides a self-validating operational framework to ensure absolute safety and logistical efficiency when handling this chemical.
Personal Protective Equipment (PPE) Matrix
Engineering controls must always precede PPE in the hierarchy of safety [2]. However, because 1-(4-(Hydroxymethyl)phenyl)pentan-1-one is frequently solubilized in aggressive solvents (e.g., dichloromethane or ethyl acetate) that strip the skin's natural lipid barrier, a multi-layered PPE strategy is required.
The following table summarizes the quantitative specifications and logical justifications for each PPE component:
PPE Component
Specification
Breakthrough Time (Solvent Dependent)
Replacement Frequency
Primary Gloves
Nitrile (4-6 mil thickness)
> 240 mins (Aqueous) / < 10 mins (DCM)
Every 2 hours or immediately upon suspected chemical contact.
Secondary Gloves
Neoprene (Over-glove)
> 60 mins (Alcohols/Ketones)
Discard after a single high-risk task (e.g., bulk solvent transfer).
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
N/A (Impact and splash resistant)
Inspect daily; replace if scratched or if the anti-fog coating degrades.
Body Protection
Flame-Resistant (FR) Lab Coat
N/A (Barrier to incidental splash)
Launder weekly via certified vendor; never wash at home.
Respiratory
N95 or Half-Mask with OV Cartridge
Dependent on ambient vapor concentration
Use only if the fume hood is compromised or during major spills.
Causality Insight: Why double-glove with Neoprene over Nitrile? Nitrile provides excellent dexterity and baseline protection against the pure compound. However, if you are handling the compound in dichloromethane (DCM), DCM permeates standard nitrile in under 10 minutes, carrying the dissolved ketone directly into your bloodstream. Neoprene provides the necessary chemical resistance window to safely remove compromised gloves.
Operational Workflow & Engineering Controls
All handling, weighing, and solubilization of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one must occur within a certified chemical fume hood to prevent the inhalation of aerosolized particulates generated during transfer.
Experimental workflow and safety checkpoints for handling 1-(4-(Hydroxymethyl)phenyl)pentan-1-one.
Fume Hood Verification: Turn on the fume hood and check the digital monitor.
Validation Checkpoint: The face velocity must read between 80-120 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must pull steadily inward. If it flutters outward, the containment is breached—do not proceed.
Material Preparation: Place the sealed container of the chemical, a tared vial, and a clean spatula inside the hood at least 6 inches behind the sash line.
Weighing Protocol: Open the container and transfer the required mass.
Validation Checkpoint: Observe the analytical balance. It must hold a stable reading (e.g., 0.0000 g) for 10 seconds. If the numbers continuously drift, the fume hood draft is causing aerodynamic instability. Lower the sash to the marked 18-inch operational level to stabilize the airflow before recording the mass.
Solubilization: Add the carrier solvent slowly down the side of the vial. Cap the vial immediately after addition to prevent vapor escape and concentration shifts.
Spill Response & Decontamination Protocol
Due to its molecular weight and structure, 1-(4-(Hydroxymethyl)phenyl)pentan-1-one does not evaporate rapidly at room temperature. Spills will persist as a hazardous residue and must be actively chemically decontaminated.
Step-by-Step Decontamination:
Isolate: Stop all work. Lower the fume hood sash to minimize laboratory exposure.
Absorb & Neutralize:
For liquid solutions: Apply an inert absorbent pad or vermiculite over the spill.
For solid powder: Gently cover the powder with a damp paper towel (using water or 70% ethanol) to prevent aerosolization.
Causality Insight: Sweeping dry powder creates airborne dust, bypassing dermal PPE and directly challenging respiratory systems. Wetting the powder increases its mass and cohesion, neutralizing the aerosol risk.
Clean: Wipe the area inward from the edges using a solvent compatible with the compound (e.g., 70% Ethanol or Isopropanol).
Validate: Swipe the cleaned area with a clean, dry Kimwipe.
Validation Checkpoint: Inspect the Kimwipe under a handheld UV lamp (254 nm). The aromatic ring of the compound will quench fluorescence. If dark spots appear on a fluorescent background (like a TLC plate), residual chemical remains. Repeat step 3.
Waste Disposal Strategy
Proper disposal prevents environmental contamination and hazardous secondary reactions in waste carboys [3].
Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a designated, puncture-proof solid hazardous waste bin lined with a poly bag.
Liquid Waste Segregation:
If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must be routed to the "Halogenated Organic Waste" stream.
If dissolved in non-halogenated solvents (e.g., Ethanol, EtOAc), route to the "Non-Halogenated Organic Waste" stream.
Validation Checkpoint: Before sealing the waste carboy, ensure the pH of the mixture is neutral (pH 6-8). This prevents pressure-building side reactions caused by the benzylic alcohol interacting with incompatible acidic or basic waste streams.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]
Stanford Environmental Health & Safety. Personal Protective Equipment. Stanford University. Available at:[Link]
Henderson, T. J. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, 2009. Available at:[Link]